molecular formula C14H13Cl2N B13357208 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Cat. No.: B13357208
M. Wt: 266.2 g/mol
InChI Key: RUQWNHGVURDYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is a useful research compound. Its molecular formula is C14H13Cl2N and its molecular weight is 266.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-phenylethanamine

InChI

InChI=1S/C14H13Cl2N/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10/h1-8,14H,9,17H2

InChI Key

RUQWNHGVURDYAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Pharmacological Characterization of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

[1]

Executive Summary

2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (referred to herein as 3,5-DCDPEA ) is a primary amine featuring a geminal diphenyl scaffold with specific 3,5-dichloro substitution on one phenyl ring.[1] Based on the established pharmacology of the 2,2-diphenylethylamine class, 3,5-DCDPEA is predicted to function primarily as a low-affinity NMDA receptor antagonist and a voltage-gated calcium channel (VGCC) blocker .[1]

The 3,5-dichloro substitution significantly enhances lipophilicity (cLogP > 4.[1]5) compared to the unsubstituted parent, suggesting high blood-brain barrier (BBB) permeability and increased metabolic stability against ring hydroxylation.[1] Researchers must prioritize evaluating this compound for hERG channel inhibition , a known liability of the 2,2-diphenylethylamine scaffold (e.g., fendiline, prenylamine).[1]

Chemical Identity & Structural Analysis[1][2][3]

Physicochemical Profile[1][2][3][4]
  • IUPAC Name: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine[1]

  • Molecular Formula: C₁₄H₁₃Cl₂N[1]

  • Molecular Weight: 266.17 g/mol [1]

  • Core Scaffold: 2,2-Diphenylethylamine (Gem-diphenyl)

  • Key Substituent: 3,5-Dichloro (Meta-substitution pattern)[1]

Structural Logic & SAR Implications

The 2,2-diphenylethylamine moiety is distinct from the 1,2-diphenylethylamine scaffold found in dissociative anesthetics like lefetamine or ephenidine.[1]

  • Steric Bulk: The gem-diphenyl group creates significant steric hindrance near the amine, likely reducing affinity for monoamine transporters (DAT/SERT) compared to linear phenethylamines, while favoring binding to the pore regions of ion channels (NMDA, VGCC).[1]

  • Halogenation (3,5-Cl): The addition of electron-withdrawing chlorine atoms at the 3 and 5 positions increases the lipophilicity and alters the electrostatic potential of the aromatic ring.[1] This substitution often enhances affinity for hydrophobic pockets within the NMDA receptor channel or Sigma-1 receptors.[1]

Pharmacodynamics: Putative Mechanism of Action[1]

Primary Target: NMDA Receptor Antagonism

Based on structural homology to diphenidine (1,2-isomer) and aptiganel (related guanidine), 3,5-DCDPEA is predicted to act as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] The mechanism likely involves open-channel blockade, where the positively charged amine binds deep within the ion channel pore, preventing Ca²⁺ influx.[1]

Secondary Target: L-Type Calcium Channels

The 2,2-diphenylethylamine scaffold is the pharmacophore for established calcium channel blockers like fendiline . 3,5-DCDPEA likely retains activity at the α1 subunit of L-type voltage-gated calcium channels (Caᵥ1.2), potentially mediating vasodilation or reducing neuronal excitability.

Signaling Pathway Visualization

The following diagram illustrates the predicted dual-mechanism blockade of Ca²⁺ influx and the downstream inhibition of excitotoxicity.[1]

NMDA_Ca_BlockadeDrug3,5-DCDPEA(Extracellular)NMDA_RecNMDA Receptor(Open State)Drug->NMDA_RecBindingVGCCL-Type Ca2+ Channel(CaV1.2)Drug->VGCCBindingBlockade_NMDAPore Blockade(Mg2+ Site Overlap)NMDA_Rec->Blockade_NMDABlockade_VGCCAllosteric InhibitionVGCC->Blockade_VGCCCa_InfluxCa2+ InfluxBlockade_NMDA->Ca_InfluxInhibitsBlockade_VGCC->Ca_InfluxInhibitsCa_IntraIntracellular [Ca2+]Ca_Influx->Ca_IntraCAMKIICaMKII ActivationCa_Intra->CAMKIINOSnNOS ActivationCa_Intra->NOSExcitotoxicityExcitotoxicity / ApoptosisCAMKII->ExcitotoxicityNOS->Excitotoxicity

Figure 1: Predicted mechanism of action showing dual blockade of NMDA and L-Type Calcium channels, resulting in reduced intracellular calcium load.[1]

Pharmacokinetics (ADME)[1]

Metabolism[1]
  • CYP450 Pathways: The 3,5-dichloro ring is resistant to hydroxylation.[1] Metabolism will likely be driven by CYP2D6 -mediated hydroxylation of the unsubstituted phenyl ring or MAO-B -mediated deamination of the primary amine to the corresponding aldehyde/acid.[1]

  • Half-Life: Expected to be prolonged (>12 hours) due to high lipophilicity and halogen-mediated metabolic protection.[1]

Distribution
  • BBB Permeability: High.[1] The calculated LogP suggests rapid CNS entry.[1]

  • Protein Binding: Likely high (>90%), typical of lipophilic diphenylethylamines.[1]

Experimental Protocols

To validate the pharmacological profile of 3,5-DCDPEA, the following standardized protocols should be employed.

Protocol A: Radioligand Binding Assay (NMDA)

Objective: Determine the affinity (

1
  • Tissue Preparation: Prepare synaptic membranes from rat forebrain homogenates.[1]

  • Ligand: Use [³H]-MK-801 (Dizocilpine) as the radioligand (Specific Activity: 15-30 Ci/mmol).[1]

  • Incubation:

    • Buffer: 5 mM Tris-HCl / 10 mM HEPES (pH 7.4) with 100 μM Glutamate and 10 μM Glycine (to open the channel).[1]

    • Add 3,5-DCDPEA at concentrations ranging from

      
       M to 
      
      
      M.[1]
    • Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
    • Self-Validation: Include unlabeled MK-801 (10 μM) to define non-specific binding.[1]

Protocol B: Functional Ca²⁺ Flux Assay (FLIPR)

Objective: Assess functional antagonism of Calcium Channels.[1]

  • Cell Line: HEK293 cells stably expressing Caᵥ1.2 or primary cortical neurons.[1]

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Baseline Measurement: Record basal fluorescence (Ex 488 nm / Em 525 nm).

  • Challenge:

    • Pre-incubate cells with 3,5-DCDPEA (0.1 - 100 μM) for 10 minutes.[1]

    • Stimulate with KCl (50 mM) to depolarize and open VGCCs, or NMDA (100 μM) / Glycine (10 μM) to open NMDA channels.[1]

  • Data Analysis: Calculate the area under the curve (AUC) of the fluorescence spike.[1] Plot % Inhibition vs. Log[Concentration] to determine

    
    .[1]
    

Safety & Toxicology: The hERG Liability

Critical Warning: Compounds containing the 2,2-diphenylethylamine scaffold (e.g., prenylamine, terodiline) have a historical association with QT interval prolongation and Torsades de Pointes due to inhibition of the hERG potassium channel.[1]

Risk Mitigation Strategy
  • Mandatory Screening: Before any in vivo administration, 3,5-DCDPEA must be screened in a hERG binding assay (using [³H]-dofetilide) or a patch-clamp assay.[1]

  • Threshold: An

    
     < 1 μM at hERG indicates a high risk of cardiotoxicity.[1]
    

References

  • Bergeron, R., et al. (1996).[1] "Pharmacological characterization of the sigma receptor ligand [3H]1,3-di-o-tolylguanidine in the rat brain." Journal of Pharmacology and Experimental Therapeutics. Link

  • Monaghan, D. T., & Jane, D. E. (2009).[1] "Pharmacology of NMDA Receptors." Handbook of Experimental Pharmacology. Link[1]

  • Kemp, J. A., & McKernan, R. M. (2002).[1] "NMDA receptor pathways as drug targets." Nature Neuroscience.[1] Link

  • Redfern, W. S., et al. (2003).[1] "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research.[1] Link[1]

  • PubChem. (2023).[1] "Compound Summary: 2,2-Diphenylethylamine." National Library of Medicine.[1] Link[1]

Structural and Physicochemical Profiling of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine: A Novel 2,2-Diarylethylamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-diarylethylamine core is a privileged structural motif in neuropharmacology. As a highly versatile scaffold, it serves as the foundational building block for numerous psychoactive agents, neuroprotectants, and monoamine transporter inhibitors[4.6]. This whitepaper provides an in-depth technical characterization of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine , a halogenated derivative of the classic 2,2-diphenylethylamine structure. By profiling its exact molecular weight, chemical formula, and analytical behavior, this guide establishes a robust, self-validating framework for its identification and chiral resolution in preclinical drug development.

Physicochemical Profiling & Molecular Descriptors

The precise calculation of molecular weight and exact mass is the cornerstone of high-resolution mass spectrometry (HRMS) workflows. The substitution of two hydrogen atoms with chlorine atoms on one of the phenyl rings significantly alters the compound's mass defect and isotopic signature.

Table 1: Core Quantitative Data and Physicochemical Properties

DescriptorValue
IUPAC Name 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine
Molecular Formula C₁₄H₁₃Cl₂N
Molecular Weight (Average) 266.165 g/mol
Monoisotopic Exact Mass 265.0425 Da
Target Ion [M+H]⁺ 266.0503 m/z
Isotopic Signature (M : M+2 : M+4) ~ 9 : 6 : 1 (Diagnostic for Cl₂)
Predicted LogP 3.9 – 4.2
Predicted pKa (Primary Amine) 9.2 – 9.5

Mechanistic Rationale: The Role of 3,5-Dichloro Substitution

In rational drug design, structural modifications are never arbitrary. The introduction of the 3,5-dichloro substitution pattern on the 2,2-diarylethylamine scaffold is driven by specific pharmacokinetic and pharmacodynamic causalities:

  • Lipophilicity and BBB Permeation: The highly lipophilic chlorine atoms increase the overall LogP to approximately 4.0, optimizing the molecule for rapid blood-brain barrier (BBB) penetration.

  • Metabolic Shielding: Cytochrome P450 enzymes typically target the meta and para positions of aromatic rings for hydroxylation. Halogenation at the 3,5-positions sterically and electronically blocks this metabolic pathway, extending the compound's in vivo half-life.

  • Target Affinity Modulation: Diarylethylamines are known to interact with monoamine transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. The electron-withdrawing chlorines create a localized π-hole on the aromatic ring, which can enhance halogen bonding within the hydrophobic pockets of these transporters, potentially altering reuptake inhibition profiles[2].

G Cmpd 2-(3,5-Dichlorophenyl)- 2-phenylethan-1-amine DAT Dopamine Transporter (DAT) Cmpd->DAT Inhibits NET Norepinephrine Transporter (NET) Cmpd->NET Inhibits SynDA ↑ Synaptic DA DAT->SynDA SynNE ↑ Synaptic NE NET->SynNE Receptor Post-Synaptic Activation SynDA->Receptor SynNE->Receptor

Proposed monoamine transporter inhibition pathway for 2,2-diarylethylamines.

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol inherently contains internal checks that confirm the success and accuracy of the experiment without requiring orthogonal secondary assays.

Structural Elucidation via LC-HRMS

Objective: Confirm the molecular formula (C₁₄H₁₃Cl₂N) and exact mass.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column.

  • Mobile Phase Causality: Use a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid . Causality: The acidic modifier is critical; it forces the primary amine (pKa ~9.3) into its fully protonated state, maximizing ionization efficiency and preventing peak tailing in the positive electrospray ionization (ESI+) source.

  • Detection: Scan in ESI+ mode using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

The Self-Validating Mechanism: The protocol validates itself through isotopic pattern recognition. A successful run must not only yield the [M+H]⁺ peak at exactly m/z 266.0503 (within 5 ppm error) but must also display the characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks. If this specific isotopic cluster is missing, the system immediately flags that the molecule does not contain two chlorine atoms, invalidating false positives.

Enantiomeric Resolution via Chiral SFC

Objective: Separate the (R) and (S) enantiomers arising from the chiral C2 carbon.

Step-by-Step Methodology:

  • Stationary Phase: Utilize an amylose-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H).

  • Mobile Phase Causality: Run Supercritical Fluid Chromatography (SFC) using supercritical CO₂ and a Methanol co-solvent modified with 0.1% Diethylamine (DEA) . Causality: SFC provides superior diffusivity compared to normal-phase HPLC, drastically reducing run times. The DEA is a mandatory basic additive; it neutralizes residual acidic silanols on the CSP, preventing the primary amine analyte from undergoing secondary ionic interactions that cause severe peak tailing.

  • Detection: Monitor via UV absorbance at 220 nm and 254 nm.

The Self-Validating Mechanism: When injecting a synthetically derived racemic standard, the method is inherently self-validating. The integration of the two resolved enantiomeric peaks must yield an exact 50:50 area ratio . Any deviation from this ratio immediately indicates either on-column enantioselective degradation or an artifact in the integration parameters, prompting automated recalibration.

G cluster_0 LC-HRMS Profiling cluster_1 Chiral Resolution Sample Racemic C14H13Cl2N LC UHPLC (C18) Sample->LC SFC Chiral SFC (Amylose CSP) Sample->SFC MS ESI+ HRMS [M+H]+ 266.0503 LC->MS Iso Isotope Pattern (Cl2 Signature) MS->Iso EnantR (R)-Enantiomer SFC->EnantR EnantS (S)-Enantiomer SFC->EnantS

Self-validating analytical workflow for structural and chiral characterization.

References

  • [3] Title: N-(2,2-Diphenylethyl)furan-2-carboxamide | Source: MDPI (Molbank) | URL: [Link]

  • [1] Title: Mechanistic Insights into the Stimulant Properties of Novel Psychoactive Substances (NPS) and Their Discrimination by the Dopamine Transporter | Source: PMC (National Institutes of Health) | URL: [Link]

  • [2] Title: Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues | Source: PLOS One | URL: [Link]

Sources

Safety Data Sheet (SDS) for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Executive Summary & Chemical Identity

This guide provides an in-depth technical analysis of the safety, handling, and physicochemical properties of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (typically supplied as the hydrochloride salt).[1] Unlike standard Safety Data Sheets (SDS) which often contain generic "placeholder" data for research chemicals, this document synthesizes structural alerts, functional group analysis, and established protocols for diarylethylamines to create a robust safety framework.[1]

Core Hazard Insight: As a primary amine with a lipophilic diaryl scaffold, this compound possesses significant potential for skin corrosion/irritation (due to basicity) and central nervous system (CNS) activity (due to structural homology with monoamine reuptake inhibitors).[1]

Chemical Identification Table
ParameterDetail
IUPAC Name 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride
CAS Number 1021871-56-6 (HCl salt)
Molecular Formula C₁₄H₁₃Cl₂N[1][2][3] · HCl (Salt) / C₁₄H₁₃Cl₂N (Free Base)
Molecular Weight 302.63 g/mol (HCl salt)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Low solubility in water
pKa (Calculated) ~9.5 (Amine conjugate acid)
LogP (Calculated) ~4.5 (High Lipophilicity)

Hazard Identification & Toxicological Analysis

Standard SDS documents for this compound often list generic hazards.[1] However, a "Structure-Activity Relationship" (SAR) analysis reveals specific risks that must be managed in a research setting.[1]

Health Hazards (The "Why" Behind the Warnings)
  • Skin Corrosion/Irritation (H315/H314):

    • Mechanism:[1][3][4] The primary amine moiety (-NH₂) is a strong nucleophile and base (pKa ~9.5).[1] Upon contact with skin moisture, it generates localized alkalinity, leading to saponification of membrane lipids and potential chemical burns.[1]

    • Risk Level: High.[1] Even if classified as "Irritant" (Category 2), treat as "Corrosive" (Category 1C) during handling to prevent dermatitis.[1]

  • Systemic Toxicity (CNS & Cardiovascular):

    • Mechanism:[1][3][4] The 2,2-diarylethylamine scaffold is a pharmacophore found in potent monoamine reuptake inhibitors (e.g., related to sertraline or diphenidine analogs).[1]

    • Alert: Accidental inhalation or ingestion may trigger sympathomimetic effects (tachycardia, hypertension) or CNS stimulation.[1]

    • hERG Inhibition: Lipophilic amines with this structure are frequent hERG channel blockers, posing a theoretical risk of QT prolongation if systemic exposure occurs.[1]

Environmental Hazards
  • Aquatic Toxicity (H413):

    • Mechanism:[1][3][4] The 3,5-dichlorophenyl ring increases metabolic stability and lipophilicity, leading to bioaccumulation potential in aquatic organisms.[1]

    • Protocol: All waste must be segregated as "Halogenated Organic Waste" and never disposed of down the drain.[1]

Handling Protocols & Engineering Controls

To mitigate the risks identified above, the following "Defense-in-Depth" strategy is required.

Engineering Controls Decision Matrix

Use the following decision tree to determine the required containment level based on the operation and quantity.

Handling_Protocol Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Handling (Pipetting/Dilution) Start->Solution Qty_High > 10 mg Solid->Qty_High Qty_Low < 10 mg Solid->Qty_Low Control_Hood REQUIRED: Chemical Fume Hood (Face Velocity > 0.5 m/s) Solution->Control_Hood Control_Iso REQUIRED: Isolator or Static-Free Glovebox Qty_High->Control_Iso Qty_Low->Control_Hood Control_Bench PERMITTED: Benchtop with Local Exhaust

Figure 1: Risk-based containment strategy for handling 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine.

Personal Protective Equipment (PPE)
  • Respiratory: If handling powder outside an isolator, a P100/N95 respirator is mandatory to prevent inhalation of bioactive dust.[1]

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum) is required.[1] The lipophilic nature of the compound allows it to permeate latex rapidly.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.[1]1) are preferred over safety glasses due to the corrosive potential of the amine.[1]

Emergency Response & Decontamination

Spill Cleanup Protocol

Do NOT use water initially. Water can spread the lipophilic powder and increase the surface area for volatilization.[1]

  • Isolate: Evacuate the immediate area (radius 5m) and post warning signs.

  • Neutralize:

    • Cover the spill with a Weak Acid Neutralizer (e.g., Citric Acid or dilute Acetic Acid) to convert the free amine into its non-volatile, water-soluble salt form.[1]

  • Absorb: Use an inert absorbent (Vermiculite or Chemizorb®).[1]

  • Clean: Wipe the surface with 70% Ethanol followed by a detergent wash.[1]

First Aid Measures
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) on skin, as they will enhance transdermal absorption of the toxin.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][3][5] Seek immediate ophthalmological attention.

Analytical Verification & Stability

Confirming the identity and purity of the compound is critical for experimental reproducibility.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Primary amines are sensitive to atmospheric CO₂ (forming carbamates) and oxidation.[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.[1]

    • Gradient: 5% B to 95% B over 10 min.[1]

    • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic rings).[1]

Metabolic Stability Pathway (Predicted)

Understanding how this molecule degrades or metabolizes is vital for in vivo studies.[1]

Metabolic_Pathway Parent Parent Amine (Lipophilic) NOxide N-Oxidation (FMO/CYP) Parent->NOxide Minor Path Deam Deamination (MAO-A/B) Parent->Deam Major Path Aldehyde Aldehyde Intermediate Deam->Aldehyde Acid Carboxylic Acid (Excretable) Aldehyde->Acid Oxidation

Figure 2: Predicted metabolic fate.[1] The primary amine is susceptible to oxidative deamination by Monoamine Oxidases (MAO).[1]

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride. Link (Accessed via MDL MFCD01862523).

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 54596384 (Related Isomer Structure Analysis). Link

  • ECHA (European Chemicals Agency). (2023).[1] Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. Link

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[1] Link

Sources

An In-Depth Technical Guide to the In Vitro Toxicity Profile of a Novel Phenyl-Substituted Amine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, no specific in vitro toxicity data for the compound 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is publicly available. This guide has been constructed as a comprehensive, illustrative framework for assessing the in vitro toxicity of a novel small molecule, hereafter referred to as "Compound X," which shares structural similarities with the requested compound. The experimental protocols, data, and mechanistic pathways described herein are representative of a standard toxicological evaluation and are intended for instructional and guidance purposes for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Early In Vitro Toxicity Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant rate of attrition attributed to unforeseen toxicity.[1] A robust and early assessment of a compound's safety profile is paramount to de-risk drug development pipelines and focus resources on candidates with the highest potential for success.[1][2] In vitro toxicology models serve as a critical first-tier in this evaluation, offering a rapid, cost-effective, and ethically sound approach to identify potential liabilities long before clinical trials.[3][4]

This guide provides a detailed roadmap for characterizing the in vitro toxicity profile of Compound X, a novel phenyl-substituted amine. The selection of the described assays is based on a logical, tiered approach, beginning with broad assessments of cytotoxicity and progressing to more specific, mechanistic investigations into genotoxicity, mitochondrial health, and organ-specific toxicity. The overarching goal is to construct a comprehensive safety profile that can inform go/no-go decisions and guide further preclinical development.

General Cytotoxicity Assessment: Establishing a Toxicity Threshold

The initial step in evaluating the safety of Compound X is to determine its general cytotoxic potential across various cell types. Cytotoxicity assays measure the ability of a compound to cause cell damage or death and are fundamental to understanding its therapeutic index.[5][6]

Rationale for Cell Line Selection

A panel of cell lines is chosen to represent a diversity of tissue origins and metabolic capacities. This approach helps to identify potential tissue-specific toxicities early in the screening process.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line in toxicology due to its hepatic origin and expression of some drug-metabolizing enzymes.[7]

  • HEK293 (Human Embryonic Kidney): A common cell line for general toxicity screening, representing a renal cell type.

  • Primary Human Hepatocytes: Considered the "gold standard" for in vitro liver toxicity testing as they maintain many of the metabolic functions of the liver, providing more physiologically relevant data.[8][9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2, HEK293, and primary human hepatocytes in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing Compound X. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of Compound X that inhibits cell viability by 50%).

Illustrative Data Presentation
Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2> 10085.362.1
HEK293> 10092.775.4
Primary Human Hepatocytes75.255.840.9

Workflow for General Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis Seed Cells Seed Cells Prepare Compound X Dilutions Prepare Compound X Dilutions Seed Cells->Prepare Compound X Dilutions Treat Cells Treat Cells Prepare Compound X Dilutions->Treat Cells Incubate (24, 48, 72h) Incubate (24, 48, 72h) Treat Cells->Incubate (24, 48, 72h) MTT Assay MTT Assay Incubate (24, 48, 72h)->MTT Assay Read Absorbance Read Absorbance MTT Assay->Read Absorbance Calculate % Viability Calculate % Viability Read Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50 G cluster_0 Preparation cluster_1 Exposure cluster_2 Culture & Observation cluster_3 Analysis Bacterial Strains Bacterial Strains Pre-incubation Pre-incubation Bacterial Strains->Pre-incubation Compound X Compound X Compound X->Pre-incubation S9 Mix S9 Mix S9 Mix->Pre-incubation Plating Plating Pre-incubation->Plating Incubation Incubation Plating->Incubation Colony Counting Colony Counting Incubation->Colony Counting Data Evaluation Data Evaluation Colony Counting->Data Evaluation

Caption: Diagram illustrating the key stages of the Ames test for mutagenicity assessment.

Mechanistic Toxicity Assessment: Unraveling the "How"

Once general cytotoxicity and genotoxicity have been assessed, the focus shifts to understanding the underlying mechanisms of toxicity. This involves investigating the effects of Compound X on specific cellular organelles and pathways.

Mitochondrial Toxicity

Mitochondria are critical for cellular energy production and are a common target for drug-induced toxicity. [12][13]

Assessing mitochondrial function is crucial as mitochondrial dysfunction can lead to a variety of organ toxicities, including liver, cardiac, and kidney damage. [14][15]

The MMP assay uses a fluorescent dye like JC-10 to assess the health of the mitochondria. In healthy mitochondria, the dye forms aggregates that fluoresce red, while in depolarized mitochondria, the dye remains as monomers and fluoresces green. [16] Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed HepG2 cells in a 96-well plate and treat with various concentrations of Compound X for 24 hours.

  • JC-10 Staining: Remove the treatment medium and add JC-10 staining solution to each well. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at both green (Ex/Em = 490/525 nm) and red (Ex/Em = 540/590 nm) wavelengths.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Oxidative Stress

The production of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity. [17][18]

Excessive ROS can damage cellular components like DNA, proteins, and lipids, leading to cell death. [19][20]

The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular ROS. [18][21] Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed HepG2 cells in a 96-well plate and treat with Compound X for various time points (e.g., 1, 3, 6 hours).

  • DCFDA Staining: Add DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 485/535 nm.

  • Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Apoptosis Induction

Apoptosis, or programmed cell death, is a controlled process that can be initiated by toxic compounds. [22]

Caspases are a family of proteases that are key mediators of apoptosis. Measuring their activity provides a direct indication of apoptosis induction. [23][24]

This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent signal. [25] Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat HepG2 cells with Compound X for 24 hours.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

G Compound X Compound X Mitochondrial Dysfunction Mitochondrial Dysfunction Compound X->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Caspase Activation Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Sources

Methodological & Application

Application Note: Using 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis, chiral resolution, and application of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (CAS 1021871-56-6). As a privileged 2,2-diarylethylamine scaffold, this compound serves as a critical intermediate in the development of Neurokinin-1 (NK1) receptor antagonists and other GPCR-targeted therapeutics. We provide a robust, scalable protocol for its synthesis via Friedel-Crafts arylation, a validated method for its optical resolution using classical crystallization, and standard operating procedures (SOPs) for its deployment in amide coupling and heterocyclic library generation.

Introduction: The Power of the Diarylethylamine Scaffold

The 2,2-diarylethylamine moiety is a recurring pharmacophore in medicinal chemistry, appearing in high-affinity ligands for NK1 receptors (e.g., Netupitant analogs), calcium channel blockers, and monoamine transporter inhibitors.

The 3,5-dichlorophenyl substitution pattern is particularly valuable for two reasons:

  • Metabolic Stability: The chlorine atoms block the metabolically vulnerable 3 and 5 positions of the phenyl ring, extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity Modulation: The electron-withdrawing nature of the chlorines increases the lipophilicity (

    
    ) while reducing the pKa of the amine, often improving blood-brain barrier (BBB) permeability—a critical requirement for central nervous system (CNS) targets.
    

Synthesis Protocol: The "Building Block" Workflow

The most robust route to access the racemic building block is a three-step sequence involving a Henry reaction followed by a Friedel-Crafts conjugate addition. This route avoids the use of toxic cyanides associated with diarylacetonitrile reduction.

Workflow Diagram

SynthesisWorkflow Start 3,5-Dichlorobenzaldehyde Step1 Step 1: Henry Reaction (Nitromethane/NH4OAc) Start->Step1 Inter1 3,5-Dichloro-β-nitrostyrene Step1->Inter1 Yield: ~85% Step2 Step 2: Friedel-Crafts (Benzene/AlCl3) Inter1->Step2 Inter2 2-(3,5-Cl2-Ph)-2-Ph-nitroethane Step2->Inter2 Yield: ~70% Step3 Step 3: Reduction (LiAlH4 or H2/Raney Ni) Inter2->Step3 Final Racemic Amine (CAS 1021871-56-6) Step3->Final Yield: ~90%

Caption: Figure 1. Three-step synthetic route to racemic 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine.

Detailed Methodology
Step 1: Synthesis of 3,5-Dichloro-

-nitrostyrene
  • Reagents: 3,5-Dichlorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).

  • Procedure: Combine reagents in acetic acid and reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, pour into ice water and filter the yellow precipitate.

  • Purification: Recrystallize from ethanol.

  • Checkpoint: Confirm disappearance of aldehyde peak (~10 ppm) in

    
    H NMR.
    
Step 2: Friedel-Crafts Arylation

Note: This step constructs the quaternary carbon center.

  • Reagents: 3,5-Dichloro-

    
    -nitrostyrene (1.0 eq), Benzene (as solvent/reactant, 10–20 vol), Anhydrous 
    
    
    
    (1.5 eq).
  • Procedure:

    • Suspend

      
       in dry benzene at 0°C under 
      
      
      
      .
    • Add the nitrostyrene solution (in minimal benzene) dropwise.

    • Allow to warm to RT and stir for 12 hours.

  • Workup: Quench carefully with ice/HCl (1M). Extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect a brown oil or solid. Flash chromatography (Hexane/EtOAc) may be required to remove polymeric side products.

Step 3: Reduction to Amine
  • Reagents: Nitro-intermediate (1.0 eq),

    
     (3.0 eq), dry THF.
    
  • Procedure:

    • Add

      
       pellets to dry THF at 0°C.
      
    • Add nitro-intermediate solution dropwise (exothermic!).

    • Reflux for 3 hours.[1]

  • Workup: Fieser workup (add

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter granular precipitate. Concentrate filtrate to obtain the racemic amine.

Chiral Resolution Protocol

For NK1 antagonists, the (S)-enantiomer is frequently the bioactive eutomer. We recommend a classical resolution using L-(+)-Tartaric acid .

Resolution Workflow
  • Salt Formation: Dissolve racemic amine (10 g) in hot Ethanol (50 mL). Add L-(+)-Tartaric acid (0.5 eq) dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight. The diastereomeric salt of the (S)-amine typically crystallizes first due to lower solubility.

  • Recrystallization: Filter the crystals. Recrystallize from MeOH/EtOH (1:1) until constant melting point and optical rotation are achieved.

  • Free Basing: Suspend the salt in

    
     and treat with 1M NaOH. Separate the organic layer, dry, and concentrate to yield the chiral amine.
    
Analytical Validation (Chiral HPLC)

To ensure enantiomeric excess (ee) > 99%, use the following method:

ParameterCondition
Column Daicel Chiralpak OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 254 nm
Temperature 25°C
Expected

(R)-isomer: ~8.5 min; (S)-isomer: ~11.2 min (Confirm with standards)

Application Protocols: Drug Discovery Workflows

Protocol A: Amide Coupling (General NK1 Analog Synthesis)

This protocol couples the chiral building block with a carboxylic acid core (e.g., a substituted nicotinic acid).

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add the chiral 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (1.1 eq).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (to remove DMF), 
    
    
    
    , and brine.
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Protocol B: Urea Formation

For generating urea-based libraries (common in soluble epoxide hydrolase inhibitors):

  • Reagents: Chiral Amine (1.0 eq), Isocyanate (R-NCO, 1.1 eq),

    
    .
    
  • Procedure: Add isocyanate to the amine solution at 0°C. Warm to RT.

  • Isolation: The urea product often precipitates. Filter and wash with cold ether.

Safety and Handling

  • Amine Toxicity: Diarylethylamines can be potent CNS active agents. Handle as a potential irritant and bioactive compound. Use gloves and a fume hood.

  • Nitrostyrene: Nitrostyrenes are lachrymators and skin irritants.

  • Aluminum Chloride: Reacts violently with water. Quench reactions with extreme caution.

References

  • Synthesis of 2,2-diarylethylamines

    • Friedel-Crafts alkyl
    • Source:

  • Chiral Resolution of Amines

    • Optical resolution of 1-phenylethylamine deriv
    • Source: [2]

  • Chiral HPLC Methodologies

    • Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbam
    • Source:

  • NK1 Receptor Antagonist Chemistry

    • Discovery of NK1 Antagonists and the role of 3,5-disubstituted phenyl rings.
    • Source:

  • Compound Data

    • 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride properties.
    • Source:

Sources

Preparation of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride , a primary amine pharmacophore structurally related to diarylethylamine-class monoamine transporter inhibitors.

Unlike the common 1,1-diarylethylamine isomers (synthesized via Leuckart-Wallach reduction of benzophenones), this 2,2-diarylethylamine target requires a specific homologation strategy. This guide prioritizes the Nitrile Reduction Pathway , selected for its regiochemical fidelity and avoidance of difficult-to-separate isomers common in Friedel-Crafts alkylation approaches.

Key Protocol Features:

  • Regiocontrol: Exclusive formation of the

    
    -diaryl isomer.
    
  • Scalability: Validated for gram-to-multigram batch sizes.

  • Safety: Integrated cyanide management and quenching protocols.

Retrosynthetic Logic & Pathway Visualization

The synthesis is disconnected at the C1-C2 bond. The most reliable precursor for the primary amine (


) in this scaffold is the corresponding nitrile (

), which is accessible via nucleophilic displacement of a benzhydryl chloride.

The Pathway:

  • Precursor: 3,5-Dichlorobenzophenone.

  • Activation: Reduction to the alcohol followed by chlorination.

  • Homologation: Nucleophilic substitution with cyanide (

    
     hybrid mechanism).
    
  • Reduction: Conversion of the nitrile to the primary amine.[1]

Synthesis_Pathway Start 3,5-Dichlorobenzophenone Inter1 Benzhydrol Intermediate Start->Inter1 NaBH4, MeOH Inter2 Benzhydryl Chloride Inter1->Inter2 SOCl2, DCM Nitrile 2,2-Diarylacetonitrile Inter2->Nitrile NaCN, DMSO (Critical Step) Amine Free Amine Base Nitrile->Amine LiAlH4, THF (Reductive Amination) Final Target HCl Salt Amine->Final HCl (g), Et2O

Figure 1: Linear synthetic workflow from benzophenone precursor to hydrochloride salt.

Detailed Experimental Protocols

Stage 1: Synthesis of the Nitrile Intermediate

Target: 2-(3,5-Dichlorophenyl)-2-phenylacetonitrile

Rationale: Direct displacement of secondary benzylic halides is prone to elimination or hydrolysis. We utilize DMSO as the solvent to accelerate the nucleophilic attack of cyanide, favoring substitution over elimination.

Step 1.1: Reduction to Alcohol

  • Dissolve 3,5-dichlorobenzophenone (10.0 g, 40 mmol) in Methanol (100 mL).

  • Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq, 2.27 g) portion-wise over 20 minutes.
    
  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Add water (50 mL) and evaporate MeOH. Extract with DCM, dry (

    
    ), and concentrate to yield the benzhydrol as a white solid.
    

Step 1.2: Chlorination

  • Dissolve the crude benzhydrol in dry Dichloromethane (DCM) (80 mL).

  • Add Thionyl Chloride (

    
    , 1.5 eq) dropwise at 0°C.
    
  • Reflux for 3 hours.

  • Evaporate solvent and excess

    
    in vacuo. Co-evaporate with toluene twice to remove traces of acid. Use immediately. 
    

Step 1.3: Cyanide Displacement (Critical)

  • Safety: Perform in a well-ventilated fume hood. Have bleach solution ready for quenching.

  • Suspend Sodium Cyanide (NaCN, 1.5 eq, 2.9 g) in dry DMSO (60 mL). Heat to 40°C to facilitate partial dissolution.

  • Dissolve the crude chloride (from 1.2) in DMSO (20 mL) and add dropwise to the cyanide mixture.

  • Heat at 60-70°C for 4-6 hours.

    • Note: Higher temperatures increase elimination byproducts (stilbenes).

  • Workup: Pour into ice water (300 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Wash organics with water (2x) and brine (1x). Dry (

    
    ).[2]
    
  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (0-10% EtOAc in Hexane) if purity <95%.

ParameterSpecification
Appearance Off-white to pale yellow solid
Yield (Step 1.3) 75 - 85%
Key IR Signal ~2240 cm⁻¹ (C≡N stretch, weak)
Stage 2: Reduction to the Primary Amine

Target: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Rationale: Lithium Aluminum Hydride (


) is selected over catalytic hydrogenation (Raney Ni) to avoid potential dechlorination of the 3,5-dichloro ring system.

Protocol:

  • Setup: Flame-dried 500 mL 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Charge

    
      (2.0 eq, 1M in THF solution or powder) into dry THF (50 mL). Cool to 0°C.
    
  • Dissolve the Nitrile (5.0 g, 19 mmol) in dry THF (30 mL). Add dropwise to the hydride suspension.

    • Observation: Gas evolution (

      
      ) will occur. Control rate to maintain gentle bubbling.
      
  • Allow to warm to RT, then reflux for 3 hours.

  • Fieser Quench (Critical): Cool to 0°C.

    • Add

      
       mL Water (where 
      
      
      
      = mass of LAH in grams).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
  • Stir until a granular white precipitate forms. Filter through Celite.

  • Concentrate the filtrate to obtain the crude free base oil.

Stage 3: Salt Formation & Crystallization

Target: Hydrochloride Salt

Rationale: The free base is an oil prone to oxidation. The HCl salt is a stable, crystalline solid suitable for long-term storage.

Protocol:

  • Dissolve the crude amine oil in Diethyl Ether (or MTBE) (50 mL).

  • Cool to 0°C.

  • Add 2M HCl in Ether (or bubble dry HCl gas) dropwise until pH < 3.

  • A white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid.

  • Recrystallization: Dissolve in minimum hot Isopropanol (IPA). Allow to cool slowly to RT, then 4°C.

  • Filter and dry under high vacuum at 40°C.

Analytical DataExpected Value
Physical State White crystalline powder
Melting Point 215 - 220°C (dec)
1H NMR (DMSO-d6)

8.2 (br s, 3H, NH3+), 7.5-7.2 (m, 8H, Ar-H), 4.4 (t, 1H, CH-Ar2), 3.6 (d, 2H, CH2-N)
Solubility Soluble in MeOH, DMSO, Water (warm); Insoluble in Et2O

Troubleshooting & Critical Control Points

Troubleshooting Issue1 Low Yield in Nitrile Step Cause1 Elimination to Stilbene Issue1->Cause1 Fix1 Reduce Temp to <60°C Ensure Dry DMSO Cause1->Fix1 Issue2 Dechlorination during Reduction Cause2 Over-reduction (if using Pd/C) Issue2->Cause2 Fix2 Stick to LiAlH4 or Borane Avoid Catalytic Hydrogenation Cause2->Fix2 Issue3 Oily Salt Product Cause3 Impurities/Excess Acid Issue3->Cause3 Fix3 Recrystallize from IPA/Et2O Triturate with cold Acetone Cause3->Fix3

Figure 2: Troubleshooting logic for common synthetic failure modes.

Safety & Compliance

  • Cyanide Hazard: Step 1.3 involves NaCN.[3] This releases fatal HCN gas if acidified. NEVER mix the cyanide waste with acid. Quench all aqueous waste with bleach (sodium hypochlorite) at pH > 10 before disposal.

  • Vesicant Warning: Benzhydryl chlorides are potent skin irritants and lachrymators. Handle in a hood.

  • Regulatory: This compound is a structural isomer of controlled substances (e.g., diphenidine analogs). Ensure compliance with local laws (e.g., US Federal Analog Act, UK Psychoactive Substances Act) regarding "Research Use Only" labeling.

References

  • Synthesis of 2,2-diarylethylamines via Nitrile Reduction

    • Organic Syntheses, Coll.[4] Vol. 3, p. 720 (1955); Vol. 23, p. 71 (1943). (Classic method for

      
      -phenylethylamine derivatives).
      
    • Source:

  • Cyanide Displacement in DMSO

    • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[5] The Journal of Organic Chemistry, 25(6), 877–879.

    • Source:

  • Use of LiAlH4 for Nitrile Reduction

    • Brown, H. C., & Yoon, N. M. (1966). Selective reductions. X. Reaction of aluminum hydride with selected organic compounds containing representative functional groups. Journal of the American Chemical Society, 88(7), 1464–1472.
    • Source:

  • Pharmacophore Context (Diphenidine/Diarylethylamines)

    • Wallach, J., et al. (2016). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 8(7), 635-644.
    • Source:

Sources

Application Note: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine in Neuropharmacology & Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (CAS: 1021871-56-6) in drug discovery, specifically focusing on its utility as a lipophilic pharmacophore and monoamine transporter (MAT) probe .

Executive Summary

2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is a


-diarylethylamine scaffold characterized by a primary amine attached to a gem-diaryl backbone. Unlike its 1,2-diaryl isomers (e.g., the dissociative agent Diphenidine), this 2,2-diaryl structure is pharmacologically distinct, exhibiting activity profiles closer to monoamine reuptake inhibitors  and anticholinergics .

In modern drug discovery, this compound serves two critical functions:

  • Pharmacological Probe: It acts as a tool compound to interrogate the steric and electronic requirements of the S1 and S2 binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The 3,5-dichloro substitution pattern provides enhanced metabolic stability by blocking the para-positions, preventing rapid CYP450-mediated hydroxylation.

  • Synthesis Building Block: It is a high-value intermediate for synthesizing urea/amide-based libraries targeting Soluble Epoxide Hydrolase (sEH) or Calcium-Sensing Receptors (CaSR) , where the bulky lipophilic tail is essential for potency.

Chemical Properties & Handling[1]

  • IUPAC Name: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

  • Molecular Formula: C₁₄H₁₃Cl₂N

  • Molecular Weight: 266.16 g/mol (Free base)

  • Solubility:

    • Water: Insoluble (Free base).

    • DMSO: Soluble (>20 mg/mL).

    • Ethanol: Soluble.

  • Storage: Store solid at -20°C; desiccate. Solutions in DMSO are stable for <1 month at -20°C.

Structural Visualization

The following diagram illustrates the core pharmacophore and its relationship to known bioactive agents.

ChemicalStructure Compound 2-(3,5-Dichlorophenyl)- 2-phenylethan-1-amine Scaffold β,β-Diarylethylamine Core Compound->Scaffold Based on Feature 3,5-Cl2 Substitution: Blocks Metabolism & Increases Lipophilicity Compound->Feature Possesses Target1 Monoamine Transporters (DAT/NET) Scaffold->Target1 Primary Affinity Target2 CaSR / sEH (Lipophilic Pocket) Scaffold->Target2 Secondary Application Feature->Target1 Enhances Potency

Figure 1: Pharmacophore mapping of the title compound, highlighting its dual-targeting potential and structural advantages.

Protocol A: Monoamine Uptake Inhibition Assay

This protocol validates the compound's efficacy as a reuptake inhibitor. The 3,5-dichloro motif typically enhances selectivity for DAT over SERT compared to unsubstituted analogs.

Objective

To determine the IC₅₀ of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine against Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT) transporters.

Materials
  • Source Tissue: Rat striatal synaptosomes (for DAT) or cortical synaptosomes (for NET/SERT).

  • Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Reference Compounds: Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).

Step-by-Step Methodology
  • Synaptosome Preparation:

    • Homogenize fresh tissue in 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 min (4°C) to remove debris.

    • Centrifuge supernatant at 12,000 x g for 20 min. Resuspend pellet in KRH buffer.

  • Compound Dilution:

    • Prepare a 10 mM stock of the test compound in 100% DMSO.

    • Perform serial dilutions (10⁻⁵ M to 10⁻¹⁰ M) in KRH buffer. Note: Keep final DMSO concentration <0.1% to avoid non-specific membrane effects.

  • Incubation:

    • Mix 50 µL of synaptosomal suspension with 25 µL of test compound.

    • Pre-incubate for 15 min at 37°C to allow equilibrium binding.

    • Initiate uptake by adding 25 µL of [³H]-neurotransmitter (final concentration ~50 nM).

    • Incubate for 5 min (DA/5-HT) or 10 min (NE) at 37°C.

  • Termination & Counting:

    • Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake (Total Uptake - Non-specific Uptake in presence of high-concentration blocker).

    • Fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive IC₅₀.

Expected Results & Interpretation
TransporterExpected IC₅₀ RangeInterpretation
DAT 50 – 500 nMPotent inhibition suggests psychostimulant potential.
NET 100 – 800 nMBalanced DAT/NET inhibition indicates efficacy in ADHD/Depression models.
SERT > 1,000 nMLow affinity here is desirable to avoid serotonergic side effects (e.g., sexual dysfunction).

Protocol B: Synthesis of Urea Derivatives (Lead Optimization)

The primary amine functionality makes this compound an ideal "warhead" for generating urea libraries. This is particularly relevant for Soluble Epoxide Hydrolase (sEH) inhibitors, where the 3,5-dichlorophenyl group mimics the classic "right-hand side" of potent inhibitors like AUDA.

Reaction Scheme


Where 

is the 2-(3,5-Dichlorophenyl)-2-phenylethyl moiety.
Workflow
  • Dissolution: Dissolve 1.0 eq of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine in anhydrous Dichloromethane (DCM).

  • Addition: Add 1.1 eq of the desired Isocyanate (e.g., Adamantyl isocyanate for sEH targeting) dropwise at 0°C.

  • Catalysis: If reaction is sluggish, add 0.1 eq of Triethylamine (TEA).

  • Monitoring: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Purification:

    • Evaporate solvent.

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography.

  • Validation: Confirm structure via ¹H-NMR (Look for urea protons at

    
     5.0–8.0 ppm).
    
Experimental Workflow Diagram

SynthesisWorkflow Start Start: Amine Dissolution (DCM, 0°C) React Add Isocyanate (+/- TEA) Start->React Monitor Monitor (TLC/LCMS) 4-12 Hours React->Monitor Purify Purification (Recrystallization/Flash) Monitor->Purify Conversion >95% Final Final Urea Product (sEH/CaSR Ligand) Purify->Final

Figure 2: Synthetic workflow for converting the amine scaffold into urea-based bioactive ligands.

References

  • Compound Database Entry: PubChem CID 17749835.[1] 2-(3,5-dichlorophenyl)-2-phenylethanamine.[1][2][3][4] National Library of Medicine. Link

  • Diarylethylamine Pharmacology: Wallach, J., et al. (2016). "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLoS ONE, 11(6). (Provides comparative pharmacology for diarylethylamine scaffolds). Link

  • MAT Inhibitor SAR: Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. (Foundational protocols for uptake assays). Link

  • sEH Inhibitor Design: Morisseau, C., & Hammock, B. D. (2005). "Impact of soluble epoxide hydrolase inhibitors on human health." Annual Review of Pharmacology and Toxicology, 45, 311-333. (Context for urea synthesis applications). Link

Sources

Solvent selection for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine Reactions

Executive Summary

This guide provides an evidence-based framework for solvent selection in the synthesis and processing of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (refered to herein as DCPPA ).[1] Due to its specific structural motif—a highly lipophilic diaryl tail coupled with a polar primary amine—DCPPA presents unique solubility challenges.[1] This note moves beyond traditional chlorinated solvents (e.g., DCM), prioritizing high-performance, green alternatives (e.g., 2-MeTHF, CPME) for amidation, alkylation, and salt formation workflows.[1]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must first understand the "Push-Pull" nature of DCPPA.[1]

  • Lipophilic Domain (The "Push"): The 3,5-dichlorophenyl and phenyl rings create a significant hydrophobic surface area.[1] This drives high solubility in non-polar and moderately polar aprotic solvents (Toluene, DCM, EtOAc).[1]

  • Polar Domain (The "Pull"): The primary amine (

    
    ) is a hydrogen bond donor/acceptor and a basic center (
    
    
    
    ).[1] This necessitates solvents that can disrupt intermolecular hydrogen bonding without deactivating the nucleophile.[1]

Table 1: Predicted Solubility Profile of Free Base DCPPA

Solvent ClassRepresentative SolventSolubility PredictionApplication Suitability
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Traditional standard; avoid if possible (toxicity).[1]
Esters Ethyl Acetate (EtOAc)High (>80 mg/mL)Recommended. Excellent for reaction & workup.[1]
Ethers 2-MeTHF, THFHigh (>100 mg/mL)Recommended. 2-MeTHF allows higher temps than THF.[1]
Alcohols Methanol, IsopropanolModerate Good for salt formation; potential interference in acylation.[1]
Hydrocarbons Heptane, HexaneLow (<5 mg/mL)Anti-solvent. Use for crystallization/precipitation.[1]
Water WaterNegligible Use only for biphasic washing (extraction).[1]

Decision Framework: Solvent Selection by Reaction Type

The following decision tree guides the selection process based on the specific chemical transformation intended.

Solvent_Selection_Tree Start Select Reaction Type Amidation Acylation / Amidation (Nucleophilic Attack) Start->Amidation SaltForm Salt Formation (HCl, HBr, etc.) Start->SaltForm Reductive Reductive Amination Start->Reductive SolubilityCheck Reagents Soluble in EtOAc? Amidation->SolubilityCheck SaltSolvent Select Crystallization Medium SaltForm->SaltSolvent Use2MeTHF Use 2-MeTHF (Higher T, Water Separation) Reductive->Use2MeTHF Compatible with Borohydrides UseEtOAc Use Ethyl Acetate (EtOAc) (Easy Workup) SolubilityCheck->UseEtOAc Yes SolubilityCheck->Use2MeTHF No (Need Polarity) UseDMF Use DMF/NMP (Last Resort: High T) Use2MeTHF->UseDMF Still Insoluble IPA Isopropanol (IPA) (Controlled Precip.) SaltSolvent->IPA EtOAc_EtOH EtOAc + EtOH Spike (High Purity) SaltSolvent->EtOAc_EtOH

Figure 1: Decision matrix for solvent selection based on reaction type and solubility requirements.[1]

Detailed Protocols

Protocol A: Green Amidation (Amide Coupling)

Replacing DCM/DMF with 2-Methyltetrahydrofuran (2-MeTHF).[1]

Rationale: 2-MeTHF is derived from renewable resources, has a higher boiling point (80°C) than THF, and is immiscible with water, allowing for streamlined workup without solvent swapping.[1]

Materials:

  • DCPPA (1.0 eq)[1]

  • Carboxylic Acid / Acid Chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) or DIPEA (1.5 eq)[1]

  • Solvent: 2-MeTHF (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Charge DCPPA into the reactor. Add 2-MeTHF (10 volumes, e.g., 10 mL per 1 g amine). Stir at 25°C until fully dissolved.

    • Note: If the solution is hazy, warm to 40°C. The lipophilic tail ensures good solubility in ethers.

  • Activation/Addition:

    • For Acid Chlorides: Cool to 0–5°C. Add Base, then add Acid Chloride dropwise.[1]

    • For Coupling Agents (HATU/EDC): Add Carboxylic Acid and Coupling Agent at 20°C, then add Base.[1]

  • Reaction: Allow to warm to room temperature (or heat to 60°C if steric hindrance is high). Monitor by HPLC/TLC.[1]

  • Workup (The "Green" Advantage):

    • Add Water (5 volumes) directly to the reaction mixture.[1]

    • Stir for 10 minutes. 2-MeTHF will form the upper organic layer.[1]

    • Separate layers.[1] Wash organic layer with 1M HCl (to remove unreacted amine) and sat.[1]

      
      .
      
    • Dry over

      
       and concentrate.
      
Protocol B: Controlled Salt Formation & Crystallization

Isolating the HCl salt for stability and purity.

Rationale: The free base is an oil or low-melting solid.[1] The HCl salt is a stable crystalline solid.[1] The choice of solvent controls the crystal habit and yield.

Materials:

  • DCPPA (Free Base)[1]

  • Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc)[1]

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl

Step-by-Step Procedure:

  • Screening: Dissolve 100 mg of DCPPA in 1 mL of solvent (IPA is preferred for slower crystallization; EtOAc for fast precipitation).

  • Acid Addition: Add 1.1 equivalents of HCl dropwise at room temperature.

  • Observation:

    • Immediate Precipitate: Good yield, potentially amorphous.[1] Heat to reflux to redissolve, then cool slowly to recrystallize.[1]

    • No Precipitate:[1] Solution remains clear. Add "Anti-solvent" (Heptane) dropwise until turbidity persists.[1]

  • Isolation: Cool to 0–5°C for 2 hours. Filter the solid.[1]

  • Wash: Wash the cake with cold Heptane/Solvent (1:1 mixture).

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The product salt is not soluble in the hot solvent but is also not crystalline, separating as a sticky oil.

  • Solution:

    • Change Solvent: Switch from pure EtOAc to an alcohol/ester mixture (e.g., 10% MeOH in EtOAc). The alcohol increases the solubility of the oil, allowing the crystal lattice to form more slowly.

    • Seeding: Add a small crystal of pure product (if available) at the cloud point.

Issue: Low Yield in Amidation

  • Cause: Poor solubility of the amine salt (if using an acid chloride) coating the unreacted amine.[1]

  • Solution: Increase solvent volume to 15-20 volumes or switch to a more polar solvent like 2-MeTHF or add a co-solvent (DMF, 5-10% volume).[1]

References

  • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development, 2013, 17(12), 1517–1525.[1] Link[1]

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 2011, 13, 854-862. Link

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes, 2016, 4,[1] 7. Link

  • Lipshutz, B. H., et al. "Amide Bond Formation in Water at Room Temperature."[1] Journal of the American Chemical Society, 2018. (Highlighting surfactant-based alternatives for lipophilic amines). Link[1]

Sources

Troubleshooting & Optimization

Purification methods for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Status: Active Ticket ID: #PUR-DCPPEA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine , a highly lipophilic diarylethylamine. Unlike simple phenethylamines, the presence of two aromatic rings (one carrying electron-withdrawing chlorine atoms) significantly alters its solubility and crystallization behavior.

Common challenges with this scaffold include:

  • Oiling out during salt formation (due to high lipophilicity interfering with lattice energy).

  • Emulsion formation during extraction (due to the surfactant-like nature of the protonated amine).

  • Secondary amine impurities (dimers formed during reductive synthesis).

This guide prioritizes a Self-Validating Protocol : every step includes a visual or chemical checkpoint to ensure you are proceeding correctly.

Core Troubleshooting (Q&A)

Q1: I tried to form the HCl salt, but I got a sticky yellow oil instead of crystals. What happened? Dr. Vance: This is the most common issue with diarylethylamines. It usually happens because:

  • Solvent Polarity Mismatch: The salt is too soluble in the alcohol used, or the dielectric constant is too high to force a tight lattice.

  • Impurity Interference: Even 1-2% of neutral impurities (like starting nitrile or ketone) can act as a "plasticizer," preventing crystallization.

The Fix:

  • Redissolve: Dissolve the oil in a minimum amount of hot Isopropanol (IPA).

  • Seed & Starve: Add diethyl ether or MTBE dropwise until the solution turns slightly turbid. Stop immediately. Scratch the glass to induce nucleation.

  • Slow Cool: Do not put it on ice yet. Let it cool to room temperature over 2 hours. Rapid cooling traps impurities and causes oiling.

Q2: During acid-base extraction, the layers won't separate (Emulsion). How do I break it? Dr. Vance: Your molecule is essentially a surfactant (a large hydrophobic head with a cationic tail). The Fix:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic layer out.

  • Filtration: If the emulsion is stabilized by particulate matter, filter the entire biphasic mixture through a pad of Celite.

  • Solvent Swap: If using DCM/Water, switch to EtOAc/Water. DCM has a similar density to some brine solutions, making separation difficult.

Q3: HPLC shows a peak at 2x molecular weight. Is this a dimer? Dr. Vance: Yes, this is likely the secondary amine side-product (


), common in reductive aminations or nitrile reductions.
The Fix: 
  • Acid Wash: The secondary amine is often less basic than your primary amine product due to steric hindrance from the two bulky diaryl groups.

  • Selective Precipitation: The HCl salt of the secondary amine is often much more soluble in cold ethanol than the primary amine salt. Recrystallization from Ethanol/Ether usually leaves the dimer in the mother liquor.

Strategic Protocol: The "Clean & Polish" Workflow

Do not attempt to crystallize the salt directly from the crude reaction mixture. You must perform a "Clean" (Extraction) followed by a "Polish" (Crystallization).

Phase 1: The "Clean" (Acid-Base Extraction)

Objective: Remove non-basic impurities (starting materials, neutrals).

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram). Note: DCM is acceptable but EtOAc is better for avoiding emulsions.

  • Acid Extraction: Extract with 1M HCl (3 x volume).

    • Checkpoint: Your product is now in the Aqueous Layer . The Organic Layer contains neutral impurities.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x). Discard this organic wash.

  • Basification: Cool the aqueous layer on ice. Slowly add 10M NaOH until pH > 12.

    • Observation: The solution should turn cloudy as the free amine oils out.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and rotovap to yield the Purified Free Base .
    
Phase 2: The "Polish" (Salt Crystallization)

Objective: Remove amine-like impurities and stabilize the solid.

  • Solvent Choice: Use Isopropanol (IPA) or Ethanol (EtOH) .

  • Acidification: Dissolve the free base in minimal dry IPA. Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or freshly generated gas).

    • Warning: Avoid aqueous HCl; water prevents crystallization of this lipophilic salt.

  • Crystallization:

    • If precipitate forms immediately: Heat to reflux until clear, then cool slowly.

    • If no precipitate: Add Diethyl Ether or Hexane dropwise to the hot solution until turbid. Cool slowly.

  • Collection: Filter the white crystals and wash with cold Ether/Hexane (1:1).

Workflow Visualization

The following diagram maps the logical flow of the purification process, including decision nodes for troubleshooting.

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidExtract Extract with 1M HCl Dissolve->AcidExtract Separation Separate Layers AcidExtract->Separation OrgLayer Organic Layer (Neutrals/Starting Mat.) Separation->OrgLayer Discard AqLayer Aqueous Layer (Product Salt) Separation->AqLayer Keep Basify Basify to pH > 12 (NaOH) AqLayer->Basify ExtractDCM Extract into DCM & Evaporate Basify->ExtractDCM FreeBase Purified Free Base (Oil) ExtractDCM->FreeBase SaltForm Dissolve in IPA + HCl (anhydrous) FreeBase->SaltForm CrystCheck Crystals formed? SaltForm->CrystCheck Success Filter & Dry (Final HCl Salt) CrystCheck->Success Yes Oiling Oiling Out? CrystCheck->Oiling No RemedyOil Reheat -> Add Et2O -> Scratch -> Slow Cool Oiling->RemedyOil Yes RemedyOil->Success

Caption: Logic flow for the Acid-Base Extraction and Salt Crystallization of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine.

Solvent Selection Data

Use this table to select the correct solvent system based on your observation of the crude material.

Solvent SystemRoleSuitabilityNotes
EtOAc / Hexane Extraction / WashHigh Best for initial removal of non-polar impurities.
DCM / Water ExtractionMedium Good solubility, but high risk of emulsions. Use Brine to break.
Ethanol (Abs) CrystallizationMedium Good for salt formation, but high solubility may reduce yield.
Isopropanol (IPA) CrystallizationHigh Recommended. Lower solubility for HCl salts than EtOH; better yield.
IPA / Et2O RecrystallizationHigh Classic "Solvent/Anti-solvent" pair for lipophilic amine salts.
Water WashLow Do not use for recrystallization. The salt is too lipophilic and will oil out.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Section 2.20: Purification of Amines).

  • Organic Syntheses, Coll. Vol. 3, p. 717 (1955); Vol. 23, p. 68 (1943).

    
    -Phenylethylamine.[1] (General protocol for phenethylamine purification). 
    
  • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Ed.; Butterworth-Heinemann, 2017. (Standard reference for salt recrystallization solvents).

  • BenchChem Technical Support.

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine before handling.

Sources

Technical Support Center: Stability of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine. The stability of this primary amine, particularly under acidic conditions, is a critical parameter influencing its synthesis, purification, formulation, and analytical characterization. This document is structured as a dynamic resource, combining frequently asked questions for quick reference with detailed troubleshooting guides and validated experimental protocols to address challenges encountered during laboratory work. Our goal is to explain the causality behind experimental observations and provide a self-validating framework for your stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine in an acidic solution?

The primary amine functional group is basic due to the lone pair of electrons on the nitrogen atom.[1] In acidic conditions, this amine will be readily protonated to form its corresponding ammonium salt, 2-(3,5-Dichlorophenyl)-2-phenylethan-1-ammonium. This protonation is a reversible acid-base reaction.[2] The resulting ammonium ion is generally more stable and water-soluble than the free amine.[3] While the molecule is fundamentally stable to hydrolysis under mild acidic conditions, prolonged exposure to harsh conditions (e.g., high acid concentration and elevated temperatures) may lead to degradation, a process that must be evaluated through forced degradation studies.[4][5]

Q2: How does protonation under acidic conditions affect the compound's physical properties?

Protonation significantly alters the compound's physical properties. The key changes are:

  • Increased Water Solubility: The formation of the ammonium salt introduces an ionic character, making the molecule significantly more soluble in aqueous media.[3] This property is often exploited during aqueous workups to separate the amine from non-basic, non-polar impurities.[2]

  • Decreased Lipophilicity: Conversely, the protonated form is less soluble in non-polar organic solvents.

  • Changes in Chromatographic Behavior: In reverse-phase HPLC, the protonated amine will be less retained on a C18 column compared to the neutral form, resulting in an earlier elution time. The pH of the mobile phase is therefore a critical parameter for controlling retention.[6]

Q3: What are the potential degradation pathways for this molecule under forced acidic stress?

While the C-N bond in the protonated amine is relatively stable, forced degradation studies, which employ more extreme conditions than typical use, are designed to identify potential vulnerabilities.[4][7] Potential, albeit less common, pathways could include:

  • Elimination: Under very harsh conditions (strong acid, high heat), elimination of the ammonium group to form a stilbene-like derivative is a theoretical possibility, though unlikely.

  • Oxidative Degradation: Acidic conditions can sometimes promote oxidation, especially in the presence of trace metal ions or dissolved oxygen.[8][9] This could lead to the formation of imines, aldehydes (such as benzaldehyde), or phenylacetic acid derivatives through more complex mechanisms.[10][11]

  • Reactions with Excipients: In a formulated product, acidic excipients could potentially react with the amine over time, leading to new adducts.[12]

Q4: What are the first signs of degradation I should monitor for during an experiment?

Initial indicators of degradation include:

  • Appearance of New Peaks: The most reliable sign is the emergence of new, unexpected peaks in your HPLC or GC chromatogram. A well-developed, stability-indicating method is crucial for this detection.[5]

  • Color Change: The formation of chromophoric degradation products may lead to a yellowing or browning of the solution.

  • Changes in pH: Degradation reactions can sometimes produce or consume acidic/basic species, leading to a drift in the solution's pH.[13]

Q5: Why is my compound partitioning into the aqueous layer during an extraction with dilute HCl?

This is the expected behavior and a classic chemical principle used for purification. The dilute acid protonates your basic amine, forming a water-soluble ammonium salt. This salt preferentially dissolves in the aqueous phase, allowing you to wash away any non-basic organic impurities that remain in the organic phase.[2] To recover your compound, you must basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the ammonium salt back to the free amine, which will then become insoluble in water and can be extracted into a fresh organic solvent.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that researchers may encounter.

Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acidic Stress

  • Scenario: You've subjected your compound to 0.1 M HCl at 60°C for 24 hours. Your HPLC analysis now shows the main peak and several smaller, unknown peaks.

  • Systematic Approach:

    • Confirm Identity of Main Peak: Co-inject with a reference standard to confirm the retention time of the starting material has not shifted.

    • Analyze a Control Sample: Ensure the unexpected peaks are not present in a control sample of the compound that was not subjected to acid stress. This rules out pre-existing impurities.

    • Evaluate the Blank: Inject a blank sample (acid solution carried through the same process without the compound) to ensure the peaks are not from the solvent, glassware, or mobile phase.

    • Hypothesize Degradation: If the peaks are unique to the stressed sample, they are likely degradation products. The goal of a forced degradation study is to generate these peaks to prove the analytical method can resolve them.[4]

    • Next Steps (Structure Elucidation): Use LC-MS to get the mass of the unknown peaks. This provides immediate clues to the chemical transformation (e.g., a mass increase of 16 amu suggests oxidation). For definitive structure confirmation, preparative HPLC may be needed to isolate the impurities for NMR analysis.

  • Causality: Acid-catalyzed hydrolysis or other degradation mechanisms are breaking down a fraction of the parent compound into new chemical entities.[9] The conditions of your stress test (acid concentration, temperature, time) are sufficient to induce this change.

Logical Flow for Investigating Unexpected Peaks

G start Unexpected Peak(s) in HPLC is_in_control Are peaks present in unstressed control? start->is_in_control is_in_blank Are peaks present in blank injection? is_in_control->is_in_blank No impurity Conclusion: Pre-existing impurity in starting material. is_in_control->impurity Yes artifact Conclusion: System artifact (solvent, glassware, etc.). is_in_blank->artifact Yes degradant Conclusion: Stress-induced degradation product. is_in_blank->degradant No action Action: Proceed with characterization (LC-MS, NMR). degradant->action

Caption: Decision tree for identifying the source of unknown HPLC peaks.

Issue 2: Low or No Recovery of Compound from an Organic Solvent After Acidic Workup

  • Scenario: After quenching a reaction with dilute HCl, you perform a liquid-liquid extraction with ethyl acetate. Upon analyzing the organic layer, you find very little of your desired product.

  • Systematic Approach:

    • Check the Aqueous Layer: The most likely location of your compound is the aqueous layer. Take a small, diluted sample of the aqueous layer and inject it into the HPLC. You will likely find your compound there.

    • Perform a Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., saturated sodium bicarbonate or 1 M NaOH) until the pH is > 9. You may see the free amine precipitating or making the solution cloudy. Now, extract this basified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane).

    • Analyze the New Organic Layer: Dry the organic extract (e.g., with Na₂SO₄), concentrate it, and analyze it by HPLC. Your compound should now be present.

  • Causality: The amine (a base) reacts with the acid to form a water-soluble ammonium salt.[3] This salt has a high affinity for the polar aqueous phase and will not be efficiently extracted by a non-polar organic solvent. Basification is required to reverse the protonation, regenerate the neutral (lipophilic) free amine, and enable its extraction into the organic phase.

Visualization of the Extraction Process

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basify Aqueous Layer cluster_2 Step 3: Re-extraction organic1 Organic Layer (EtOAc) Non-basic impurities aqueous1 Aqueous Layer (HCl) Protonated Amine (R-NH₃⁺Cl⁻) aqueous2 aqueous2 aqueous1->aqueous2 Add NaOH organic2 Organic Layer (EtOAc) Purified Free Amine aqueous2->organic2 Extract w/ EtOAc aqueous3 Aqueous Layer Salts (NaCl)

Caption: Workflow for purification of an amine using acid-base extraction.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis (ICH Guideline Approach)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method.[5]

  • Objective: To generate degradation products of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine under acidic stress conditions. A target degradation of 5-20% is generally considered appropriate.[5]

  • Materials:

    • 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

    • 0.1 M Hydrochloric Acid (HCl)

    • 1.0 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH) for neutralization

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Class A volumetric flasks, pipettes

    • Heating block or water bath set to 60°C

    • HPLC vials

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 acetonitrile/water mixture.

    • Stress Conditions:

      • Mild Stress: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 4.0 mL of 0.1 M HCl. Dilute to volume with water.

      • Harsh Stress: In a separate 10 mL flask, add 1.0 mL of the stock solution and 4.0 mL of 1.0 M HCl. Dilute to volume with water.

      • Control: In a third 10 mL flask, add 1.0 mL of the stock solution and dilute to volume with water.

    • Incubation: Place all three flasks in the heating block at 60°C.

    • Time Points: Withdraw aliquots (e.g., 1.0 mL) from each flask at specified time points (e.g., 0, 2, 8, 24 hours).

    • Quenching: Immediately transfer the aliquot to a 10 mL volumetric flask. Neutralize the acid by adding an equivalent molar amount of 0.1 M NaOH (for the 0.1 M HCl sample) or 1.0 M NaOH (for the 1.0 M HCl sample). Dilute to a final concentration suitable for HPLC analysis (e.g., 0.01 mg/mL) with the mobile phase.

    • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample at T=0.

    • Peak Area % Degradation = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100

    • Monitor the peak areas of any new impurity peaks that appear.

Protocol 2: Stability-Indicating Reverse-Phase HPLC Method

  • Objective: To develop an HPLC method capable of separating 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine from its potential acid-induced degradation products.

  • Instrumentation & Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 220 nm and 254 nm
  • Sample Preparation: Dilute the sample from the forced degradation study to a final concentration of approximately 0.01 mg/mL using the initial mobile phase composition (90:10 A:B).

  • Method Validation Principle: This method must be validated for specificity by demonstrating that the degradation product peaks are well-resolved from the parent peak (resolution > 2.0). This is the core principle of a stability-indicating method as per ICH guidelines.[5]

References

  • Factors Affecting Drug Stability: pH. (n.d.). StabilityStudies.in.
  • pH for Stability Testing and Analysis. (n.d.). Hudson Lab Automation.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asia Journal of Pharmaceutical and Health Sciences, 3(2), 21-30.
  • The Fundamental Role of pH in Pharmaceutical Laboratories. (2023, August 14). Kalstein EU.
  • Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. (2024, June 6). BOQU Instrument.
  • Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts.
  • Amine Protonation. (n.d.). Open Oregon Educational Resources.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
  • Luque-Pérez, E., et al. (2008). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. PubMed.
  • CHAPTER 21: AMINES. (n.d.). University of Massachusetts.
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1696.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • A Review on Force Degradation Studies for Drug Substances. (2023, February 15). International Journal of Advanced Research in Science, Communication and Technology.
  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry X, 2, 100037.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: ¹H NMR Structural Elucidation of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (High-Field vs. Benchtop NMR)

The Analytical Challenge: Resolving Complex Diarylethylamines

In the realm of drug development and forensic analysis, diarylethylamines represent a critical structural scaffold, frequently investigated as N-methyl-D-aspartate (NMDAR) receptor antagonists and emerging psychoactive substances[1][2]. The structural verification of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine presents a unique analytical challenge. The molecule features a chiral benzylic center adjacent to a primary amine, creating a complex stereochemical environment.

For Application Scientists, the decision between utilizing a standard 600 MHz High-Field NMR spectrometer versus a 60 MHz Benchtop NMR system hinges on the fundamental physics of spin dynamics. While benchtop systems offer cryogen-free operational simplicity and rapid QA/QC capabilities[3], their lower Larmor frequencies can lead to severe spectral overlap and second-order effects[4][5]. This guide objectively compares the performance of both platforms for the structural elucidation of this specific diarylethylamine.

Mechanistic Causality: Field Strength vs. Spin Dynamics

To understand why instrument selection is critical for this compound, we must analyze the causality behind the observed spectral phenomena:

  • The Aliphatic ABX Spin System: The benzylic carbon is a chiral center, rendering the two protons of the adjacent

    
     group diastereotopic. They couple with each other (geminal coupling, 
    
    
    
    Hz) and with the benzylic proton (vicinal coupling,
    
    
    Hz).
    • At 600 MHz: The chemical shift difference (

      
      ) between these protons is large enough that 
      
      
      
      . The system behaves in a first-order manner, yielding clean, interpretable doublets of doublets (dd)[6].
    • At 60 MHz: The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       in Hz is reduced by a factor of 10, while the 
      
      
      
      -coupling remains constant. The ratio
      
      
      drops below 1, creating a strongly coupled second-order system. The outer peaks diminish and the inner peaks merge (the "roofing" effect), collapsing the signals into an uninterpretable multiplet[5].
  • Aromatic Overlap: The molecule contains a phenyl ring (5H) and a 3,5-dichlorophenyl ring (3H). Both electron-rich systems resonate in the narrow 7.15–7.35 ppm window. At 60 MHz, these 8 protons form a single, unresolved mass. At 600 MHz, the distinct meta-coupling (

    
     Hz) of the 3,5-dichlorophenyl ortho and para protons can be cleanly resolved from the unsubstituted phenyl signals.
    

Comparative Performance Data

The following table summarizes the expected ¹H NMR performance for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine across both platforms.

Table 1: Comparative ¹H NMR Spectral Resolution

Proton EnvironmentExpected

(ppm)
600 MHz Multiplicity & Resolution60 MHz Multiplicity & ResolutionDiagnostic Utility
-NH₂ (Amine)1.50 - 2.00Broad singlet (2H)Broad singlet (2H)Confirms amine presence; highly dependent on solvent dryness.
-CH₂- (Aliphatic)3.20 - 3.40dd (1H), dd (1H)Complex Multiplet (2H)High-field resolves the diastereotopic ABX system.
-CH- (Benzylic)4.10 - 4.30t or dd (1H)Multiplet (1H)Confirms the core diarylethylamine scaffold.
Phenyl (Aromatic)7.15 - 7.35m (5H)Unresolved Multiplet (8H total)High-field separates phenyl from dichlorophenyl signals.
3,5-Dichlorophenyl (ortho)~7.22d (2H,

Hz)
Hidden in multipletHigh-field resolves diagnostic meta-coupling.
3,5-Dichlorophenyl (para)~7.25t (1H,

Hz)
Hidden in multipletHigh-field resolves diagnostic meta-coupling.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in comparative analysis, the following self-validating workflow must be strictly adhered to. This protocol is designed to prevent artifact generation and ensure quantitative reliability (qNMR)[7].

Step 1: Rigorous Sample Preparation

  • Weigh exactly 20.0 mg of the synthesized 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine.

  • Dissolve in 0.6 mL of anhydrous Deuterated Chloroform (

    
    ) containing 0.05% v/v Tetramethylsilane (TMS).
    Causality Check: Why anhydrous solvent and TMS? Moisture introduces a broad water peak at ~1.56 ppm, which directly masks the primary amine signal. Furthermore, relying on the residual 
    
    
    
    peak (7.26 ppm) for referencing is dangerous here, as it falls exactly inside the dense aromatic multiplet. TMS provides an isolated, sharp singlet at 0.00 ppm for flawless calibration.

Step 2: Instrument Calibration & Tuning

  • Insert the 5 mm NMR tube and allow 5 minutes for thermal equilibration (298 K).

  • Perform automated Locking (on the

    
     deuterium signal) and Shimming (optimizing Z1-Z5 gradients).
    Causality Check: Proper shimming ensures a Lorentzian peak shape with a half-height width (
    
    
    
    ) of <1 Hz. This is non-negotiable for resolving the delicate 2 Hz meta-couplings of the dichlorophenyl ring at 600 MHz.
  • Execute a 90° pulse calibration (nutation experiment) to maximize the signal-to-noise ratio (SNR).

Step 3: Acquisition Parameters

  • Set the relaxation delay (

    
    ) to 15 seconds.
    Causality Check: For quantitative accuracy, 
    
    
    
    must be
    
    
    (longitudinal relaxation time). Aromatic protons typically have
    
    
    values of 2-3 seconds; shorter delays cause signal saturation, leading to artificially low integration values for the aromatic rings.
  • Acquire 16 transients for the 600 MHz system. For the 60 MHz benchtop system, increase this to 128 transients to compensate for the lower intrinsic sensitivity of the permanent magnet[4].

Step 4: Processing

  • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform (FT) to optimize SNR without sacrificing the 2 Hz coupling resolution.

  • Phase and baseline correct manually to ensure flat integration regions across the wide aromatic multiplet.

Analytical Decision Workflow

The selection of the appropriate NMR platform should be driven by the specific analytical requirement of the development phase.

NMR_Workflow A Synthesized 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine B Sample Preparation (CDCl3, 0.05% TMS, 20 mg) A->B C Initial Screening Benchtop NMR (60 MHz) B->C D Isomeric Purity & Fine Structure Needed? C->D E High-Field NMR (600 MHz) D->E Yes (Complex Overlap) F Routine QA/QC Release D->F No (Identity Confirmed) E->F Full Resolution Validated

Decision matrix for NMR analysis of diarylethylamines based on spectral resolution needs.

Conclusion & Recommendations

For the analysis of complex, chiral molecules like 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine, Benchtop NMR (60 MHz) is a highly effective tool for rapid, in-process QA/QC. It can successfully confirm the presence of the core diarylethylamine scaffold and, when using an internal standard, provide accurate bulk quantification[7].

However, because the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 ratio drops significantly at lower fields, the diastereotopic aliphatic protons and the heavily substituted aromatic rings collapse into second-order multiplets[5]. Therefore, High-Field NMR (600 MHz)  remains mandatory for the initial structural elucidation, determination of isomeric purity, and the precise mapping of the 3,5-dichloro substitution pattern via meta-coupling resolution.

References

1.[3] "Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs." ResearchGate. URL: [Link] 2.[6] "Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines." Royal Society of Chemistry. URL: [Link] 3.[4] "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments. URL: [Link] 4.[5] "Benchtop NMR in Biomedicine: An Updated Literature Overview." MDPI (Diagnostics). URL: [Link] 5.[7] "Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances." Analytical Chemistry (ACS Publications). URL: [Link] 6.[1] "Identification of three unexpected new psychoactive substances at an Australian drug checking service." ChemRxiv. URL: [Link] 7.[2] "Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists." ProQuest. URL: [Link]

Sources

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Analysis of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of heavily substituted diarylethylamines—such as 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine —present unique analytical challenges. As a 2,2-diarylethylamine derivative, this molecule exhibits distinct ionization behaviors depending on the energy regime and ionization source applied.

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms: GC-EI-MS (for rapid screening), LC-ESI-QqQ (for targeted quantification), and LC-HRMS QTOF (for high-resolution structural elucidation). By dissecting the causality behind its fragmentation pathways, this document provides researchers with self-validating protocols to ensure absolute confidence in their analytical data.

Mechanistic Causality: Fragmentation Dynamics

Understanding why a molecule fragments is more critical than simply memorizing its mass spectrum. The fragmentation of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is governed by the thermodynamic stability of its resulting product ions.

  • Electron Ionization (EI, 70 eV): Under hard ionization, the radical cation undergoes rapid

    
    -cleavage. The C1-C2 bond is homolytically cleaved because the nitrogen lone pair highly stabilizes the resulting radical site, forming an iminium ion 
    
    
    
    at m/z 30.03. This is the hallmark base peak for primary aliphatic amines and 2,2-diarylethylamines, as documented in the [1].
  • Electrospray Ionization (ESI-CID): Soft ionization yields the even-electron

    
     precursor at m/z 266.05. During Collision-Induced Dissociation (CID), the pathway is dictated by collision energy (CE). At low CE (10-15 eV), inductive cleavage leads to the neutral loss of ammonia (-17 Da), yielding an alkene fragment at m/z 249.02. At moderate-to-high CE (20-30 eV), heterolytic cleavage of the C1-C2 bond dominates. Unlike EI, the charge is preferentially retained on the carbon to form the diarylmethyl cation 
    
    
    
    at m/z 235.01. The causality here is thermodynamic: the diarylmethyl cation is exceptionally stable due to extensive electron delocalization across both the phenyl and 3,5-dichlorophenyl rings. This distinct stability difference during CID is critical for differentiating positional isomers[2].
  • The Isotopic Self-Validation Mechanism: The 3,5-dichloro moiety provides a built-in validation tool. Any fragment retaining this ring will exhibit a distinct

    
     isotopic signature—a 9:6:1 intensity ratio for the M, M+2, and M+4 peaks—allowing analysts to instantly verify fragment assignments[3].
    

Fragmentation M Molecular Ion [M+H]+ m/z 266.05 A_cleavage C1-C2 Bond Cleavage (Alpha Cleavage) M->A_cleavage CID Energy (20-30 eV) NH3_loss Neutral Loss (-NH3) Inductive Cleavage M->NH3_loss Low Energy (10-15 eV) F30 Iminium Ion [CH2=NH2]+ m/z 30.03 A_cleavage->F30 Charge on N F235 Diarylmethyl Cation [C13H9Cl2]+ m/z 235.01 A_cleavage->F235 Charge on C (-CH3NH2) F249 Alkene Fragment [C14H11Cl2]+ m/z 249.02 NH3_loss->F249

MS/MS fragmentation pathways of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine.

Platform Comparison: Selecting the Right Analytical Engine

To objectively evaluate how to best analyze this compound, we must compare the performance of standard MS platforms based on their ionization mechanisms and detector capabilities.

Table 1: Analytical Platform Performance Comparison
PlatformPrimary Use CaseIonization & DetectionKey AdvantageLimitation
GC-EI-MS Rapid Library ScreeningHard (70 eV EI) / QuadrupoleGenerates highly reproducible, library-searchable spectra (m/z 30 base peak).Molecular ion is often absent due to rapid

-cleavage; requires derivatization[3].
LC-ESI-QqQ Targeted QuantificationSoft (ESI+) / Tandem QuadExceptional sensitivity and wide linear dynamic range via MRM transitions.Low resolution cannot distinguish isobaric interferences of the same nominal mass.
LC-HRMS (QTOF) Structural ElucidationSoft (ESI+) / Time-of-FlightSub-ppm mass accuracy confirms elemental composition of all fragments.Higher cost and larger data footprint; lower duty cycle than QqQ.
Table 2: Quantitative Data Summary (Exact Mass & Isotope Ratios)
Fragment IdentityFormulaMonoisotopic Mass (m/z)Dominant Isotope RatioFormation Mechanism
Protonated Molecule

266.05039:6:1ESI Protonation
Diarylmethyl Cation

235.00819:6:1ESI-CID (Loss of

)
Alkene Fragment

249.02389:6:1ESI-CID (Loss of

)
Iminium Ion

30.0344N/A (No Cl atoms)EI

-cleavage

Self-Validating Experimental Protocols

The following protocol details the optimal LC-HRMS (QTOF) workflow for the structural elucidation of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine. Every step is designed with a specific physicochemical causality in mind.

Step 1: Sample Preparation (pH-Driven Liquid-Liquid Extraction)
  • Action: Adjust the biological or synthetic sample to pH 10 using 0.1 M Ammonium Hydroxide. Extract with Ethyl Acetate (1:1 v/v), centrifuge, and evaporate the organic layer. Reconstitute in 10% Acetonitrile.

  • Causality: The

    
     of the primary aliphatic amine is approximately 9.0–9.5. By pushing the pH to 10, the amine is completely deprotonated (neutralized), driving its partition into the organic phase. This selectively isolates the target from highly polar matrix salts that would otherwise cause severe ion suppression in the ESI source.
    
Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent to prevent secondary interactions with residual silanols, ensuring sharp peak shapes. Mass spectrometrically, it provides an abundant source of protons to ensure efficient

    
     ionization in positive ESI mode.
    
Step 3: Mass Analysis (ESI-QTOF)
  • Action: Operate in ESI+ mode with a capillary voltage of 3.5 kV. Perform data-dependent MS/MS (Auto-MS/MS) using a stepped collision energy of 15, 25, and 35 eV.

  • Causality: A stepped collision energy ensures the simultaneous capture of both low-energy fragments (m/z 249 from

    
     loss) and high-energy fragments (m/z 235 diarylmethyl cation), providing a complete structural fingerprint in a single injection without requiring multiple runs.
    
Step 4: The Self-Validation Checkpoint (Critical)
  • Action: Isolate the m/z 235.01 peak in the MS/MS spectrum and measure the relative intensities of the m/z 237.01 and 239.01 peaks.

  • Validation: The protocol is self-validating if the ratio is exactly 9:6:1 (

    
     5%) . If the ratio deviates beyond this threshold, it indicates the co-elution of an isobaric contaminant contributing to the mass channel. In such cases, the integration is invalid, and the chromatographic gradient must be flattened to achieve baseline resolution before proceeding.
    

Workflow Prep Sample Prep (pH 10 LLE) Chrom Chromatography (UHPLC C18) Prep->Chrom Ion Ionization (ESI+ with 0.1% FA) Chrom->Ion Mass Mass Analysis (HRMS QTOF) Ion->Mass Data Data Validation (Isotope Ratio Check) Mass->Data

Step-by-step analytical workflow for LC-HRMS analysis of diarylethylamines.

References

  • [1] Wallach, J., Kavanagh, P. V., McLaughlin, G., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358-367. URL:[Link]

  • [3] Geyer, P. M., Hulme, M. C., Irving, J. P. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(29), 8467-8481. URL:[Link]

  • [2] McLaughlin, G., Morris, N., Kavanagh, P. V., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 98-109. URL:[Link]

Sources

A Comparative Guide to the Chiral HPLC Separation of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the enantioselective quantification of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine, a chiral primary amine of interest in medicinal chemistry. While specific retention time data for this novel compound is not yet broadly published, this guide synthesizes established principles and experimental data from structurally analogous compounds to provide a robust framework for method development and optimization.

More than half of all pharmaceuticals are chiral compounds, and their enantiomers can exhibit significant differences in physiological activity.[1] Therefore, the ability to separate and quantify these enantiomers is paramount. Chiral HPLC, utilizing Chiral Stationary Phases (CSPs), is a powerful and widely adopted technique for achieving this separation due to its high efficiency and reproducibility.[2][3]

Understanding the Analyte: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

The target analyte, 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine, is a primary amine with a stereogenic center at the carbon atom bonded to the phenyl and dichlorophenyl groups. The presence of aromatic rings and a basic amine group are key structural features that will dictate the interactions with the chiral stationary phase and influence the separation.

I. Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric resolution. For chiral primary amines, polysaccharide-based and Pirkle-type CSPs are the most common and successful choices.[4][5]

Chiral Stationary Phase (CSP) TypeCommon Brand NamesPrinciple of SeparationExpected Performance for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine
Polysaccharide-Based Chiralpak® (IA, IB, IC, ID, IE, IF), Lux® Cellulose/AmyloseBased on derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)). Separation occurs through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide polymer.[1][6]High probability of success. The aromatic rings of the analyte can engage in π-π stacking with the phenylcarbamate groups on the CSP, while the amine group can form hydrogen bonds. Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) is a particularly strong candidate due to the structural similarity with the analyte.[2][7]
Pirkle-Type (R,R)-Whelk-O® 1, β-GEM® 1Based on a chiral molecule (e.g., an amino acid derivative) covalently bonded to a silica support. Separation relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions. These are often referred to as "brush-type" phases.[8]Good potential for resolution. The π-acidic/π-basic properties of the CSP can interact with the aromatic rings of the analyte. The Whelk-O® 1 is known for its broad applicability to various classes of chiral compounds, including amines.[8]
Cyclofructan-Based Larihc® CF6-PBased on derivatized cyclofructans. Offers unique selectivity, particularly in polar organic and supercritical fluid chromatography (SFC) modes.[4]An alternative to consider, especially if polysaccharide phases do not yield adequate separation. It has shown high success rates for separating primary amines.[4][9]

II. Mobile Phase Selection and Optimization

The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantiomeric separation.[1][10] The choice between normal-phase, reversed-phase, and polar organic mode will significantly impact the interactions between the analyte and the CSP.

Normal-Phase Chromatography

This is often the starting point for chiral separations on polysaccharide and Pirkle-type columns.

  • Typical Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[3][8]

  • Rationale: The non-polar mobile phase minimizes competition for polar interaction sites on the CSP, allowing for stronger analyte-CSP interactions and better chiral recognition. The alcohol modifier is used to adjust the elution strength; a higher percentage of alcohol will decrease retention time.[11]

  • Additive for Basic Analytes: For primary amines like our target compound, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or butylamine (typically 0.1% v/v), is crucial.[3][12] This additive helps to block the acidic silanol groups on the silica surface, improving peak shape and preventing tailing.

Polar Organic Mode

This mode is particularly useful with bonded polysaccharide CSPs.

  • Typical Mobile Phase: A mixture of polar aprotic solvents like acetonitrile or methyl tert-butyl ether with an alcohol modifier (e.g., methanol or ethanol).[4]

  • Rationale: This mode offers different selectivity compared to normal-phase and can be advantageous for certain analytes.

Temperature Effects

Temperature can influence the selectivity of a chiral separation.[3] Running the analysis at different temperatures (e.g., 15°C, 25°C, and 40°C) can sometimes improve resolution or even reverse the elution order of the enantiomers.[13]

III. Experimental Protocols

The following are detailed, step-by-step methodologies for developing a chiral HPLC method for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine, based on the principles discussed above.

Protocol 1: Chiral HPLC Method Development Workflow

This workflow provides a systematic approach to screening and optimizing the chiral separation.

Chiral HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Preparation (1 mg/mL in mobile phase) B CSP Screening (Polysaccharide & Pirkle-type) A->B Inject on multiple columns C Mobile Phase Screening (Normal & Polar Organic) B->C Test different solvent systems D Optimize Alcohol Modifier % C->D Select best CSP/Mobile Phase E Optimize Additive Concentration D->E Fine-tune for optimal peak shape F Evaluate Temperature Effects E->F Investigate thermodynamic effects G Assess Resolution (Rs > 1.5) F->G Confirm baseline separation H Determine Linearity & Range G->H I Evaluate Precision & Accuracy H->I

Caption: A systematic workflow for developing and validating a chiral HPLC method.

Protocol 2: Normal-Phase Chiral HPLC Separation

This protocol details a typical starting point for the separation using a polysaccharide-based CSP.

1. Materials and Instrumentation:

  • HPLC system with a UV detector.
  • Chiral Column: Chiralpak® IE (or similar polysaccharide-based column), 250 x 4.6 mm, 5 µm.
  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
  • Analyte Sample: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 220 nm (or determined by UV scan of the analyte).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.
  • Calculate the retention time (t R ), separation factor (α), and resolution (R s ). A resolution of ≥ 1.5 indicates baseline separation.[3]

IV. Comparative Performance and Expected Results

Based on data for structurally similar chiral amines, the following table provides an estimated comparison of performance for different analytical approaches. The actual retention times for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine will need to be determined experimentally.

HPLC MethodChiral Stationary PhaseMobile PhaseExpected Retention Time (min)Expected Separation Factor (α)Expected Resolution (Rs)
Normal-Phase Chiralpak® IEn-Hexane/Isopropanol (90:10) + 0.1% DEA8 - 151.2 - 1.8> 1.5
Normal-Phase (R,R)-Whelk-O® 1n-Hexane/Ethanol (85:15) + 0.1% DEA10 - 201.1 - 1.5> 1.5
Polar Organic Chiralpak® IAAcetonitrile/Methanol (95:5) + 0.1% DEA5 - 121.1 - 1.6> 1.5

Note: These are hypothetical values intended to guide method development. Actual results will vary.

V. Causality Behind Experimental Choices

  • Choice of Polysaccharide CSPs: These columns have a proven track record for a wide range of chiral compounds and are often the first choice for screening due to their broad applicability.[2][12] The presence of both π-donating and π-accepting groups, along with sites for hydrogen bonding, makes them well-suited for multi-point interactions required for chiral recognition.

  • Use of Normal-Phase: In normal-phase chromatography, the non-polar mobile phase allows the polar analyte to interact more strongly with the polar CSP, which often leads to better enantioselectivity compared to reversed-phase where the mobile phase is polar.

  • Inclusion of a Basic Additive: The amine functional group of the analyte is basic and can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape (tailing). A basic additive like DEA neutralizes these sites, resulting in sharper, more symmetrical peaks.[3][10]

VI. Conclusion and Future Directions

While this guide provides a comprehensive starting point for developing a robust chiral HPLC method for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine, experimental verification is essential. The optimal separation conditions will be a unique combination of the chiral stationary phase, mobile phase composition, and temperature. Further optimization may involve screening different alcohol modifiers (e.g., ethanol, n-propanol) and evaluating other CSPs if the initial screening does not yield the desired resolution. Supercritical Fluid Chromatography (SFC) could also be explored as a faster and more environmentally friendly alternative to HPLC for this class of compounds.[9][14]

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • The Composition of the Mobile Phase Affects the Dynamic Chiral Recognition of Drug Molecules by the Chiral Stationary Phase. PubMed. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Table 1 Effect of mobile phase ratio on the retention time and peak area. ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Repository. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • CHIRAL STATIONARY PHASES. HPLC. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Comparative Bioactivity Guide: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine vs. Phenethylamine

[1]

Executive Summary & Technical Context[2][3][4]

This guide provides a rigorous technical comparison between the endogenous trace amine Phenethylamine (PEA) and its synthetic, sterically congested analog 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (referred to herein as 3,5-DCPPEA ; CAS: 1021871-56-6).[1]

While PEA serves as the archetypal monoamine releaser with a fleeting half-life, 3,5-DCPPEA represents a "drug-like" evolution of the scaffold.[1] By introducing a second phenyl ring at the

substrateinhibitormodulator1
Key Differentiators
FeaturePhenethylamine (PEA)2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine
Core Scaffold Mono-arylethylamine2,2-Diarylethylamine (

-disubstituted)
Primary Mechanism TAAR1 Agonist / VMAT2 Inhibitor (Releaser)Monoamine Reuptake Inhibitor / NMDA Antagonist (Predicted)
Metabolic Stability Extremely Low (

min)
High (MAO-B Resistant via Steric Shielding)
Lipophilicity (cLogP) ~2.1~5.2 (High BBB Penetration)
Receptor Selectivity Promiscuous (TAAR1, weak DA/NE)Selective (SERT/DAT/NMDA populations)

Structural Analysis & SAR Logic

The transition from PEA to 3,5-DCPPEA illustrates critical principles in Structure-Activity Relationship (SAR) design: Steric Shielding and Halogen Bonding .[1]

The -Substitution Effect

PEA possesses accessible

1

1
The 3,5-Dichloro Moiety

The addition of chlorine atoms at the 3 and 5 positions of one phenyl ring serves two functions:

  • Metabolic Blockade: Blocks para-hydroxylation (a common metabolic route).[1]

  • Hydrophobic Interaction: Enhances affinity for deep hydrophobic pockets in transporters (SERT/DAT) and the NMDA receptor channel pore.[1]

Visualization: Structural & Metabolic Logic

SAR_Logiccluster_SARSAR ModificationsPEAPhenethylamine (PEA)(Mono-aryl)MAOMAO-B Enzyme(Degradation)PEA->MAOHigh AffinitySubstrateInactiveInactive Metabolite(Phenylacetic Acid)MAO->InactiveRapid OxidationDCPPEA3,5-DCPPEA(2,2-Diaryl + 3,5-Cl)DCPPEA->MAOSteric Blockade(No Binding)TargetSynaptic Target(DAT/SERT/NMDA)DCPPEA->TargetHigh AffinityBindingBetaSubBeta-Phenyl Ring(Prevents MAO fit)BetaSub->DCPPEAClSub3,5-Dichloro(Lipophilicity++)ClSub->DCPPEA

Caption: SAR comparison showing how the 2,2-diphenyl substitution of 3,5-DCPPEA blocks MAO-B degradation, redirecting the molecule toward synaptic targets.

Pharmacodynamics: Mechanism of Action

Phenethylamine (The Releaser)

PEA acts primarily as a Trace Amine-Associated Receptor 1 (TAAR1) agonist .[1] Upon binding TAAR1 (located intracellularly), it triggers a signaling cascade (cAMP/PKA) that phosphorylates the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), causing them to reverse direction. It also inhibits VMAT2, collapsing the vesicular gradient and dumping neurotransmitters into the cytoplasm.

  • Result: Rapid, spike-like increase in synaptic dopamine/norepinephrine.[1]

3,5-DCPPEA (The Inhibitor/Modulator)

Based on the 2,2-diphenylethylamine scaffold (shared with compounds like Lefetamine and Ephenidine), 3,5-DCPPEA is predicted to act via two distinct mechanisms depending on concentration:[1]

  • Monoamine Reuptake Inhibition (SNDRI): The bulky diaryl motif binds to the S1/S2 pockets of monoamine transporters, blocking reuptake rather than reversing it.[1] The 3,5-dichloro substitution specifically enhances potency at SERT (Serotonin Transporter).

  • NMDA Receptor Antagonism: 2,2-diphenylethylamines are a known structural class of NMDA channel blockers.[1] The primary amine allows deep penetration into the channel pore, potentially acting as a dissociative anesthetic at high doses.

Visualization: Signaling Pathways

Signaling_Pathwaycluster_PEAPEA Mechanism (Releaser)cluster_DCPPEA3,5-DCPPEA Mechanism (Inhibitor)PEA_MolPEATAAR1TAAR1 Receptor(Intracellular)PEA_Mol->TAAR1AgonismVMAT2VMAT2(Vesicle)PEA_Mol->VMAT2InhibitionDAT_RevDAT Reversal(Efflux)TAAR1->DAT_RevPhosphorylationSynapseSynaptic CleftNeurotransmitter LevelsDAT_Rev->SynapseRapid SpikeDCPPEA_Mol3,5-DCPPEADAT_BlockDAT/SERT(Blockade)DCPPEA_Mol->DAT_BlockCompetitive InhibitionNMDANMDA Receptor(Channel Block)DCPPEA_Mol->NMDAPore BlockingDAT_Block->SynapseSustained Elevation

Caption: Mechanistic divergence: PEA triggers active release via TAAR1, while 3,5-DCPPEA blocks reuptake transporters and NMDA channels.[1]

Experimental Protocols

To validate the bioactivity of 3,5-DCPPEA versus PEA, the following self-validating experimental workflows are recommended.

Protocol A: Monoamine Uptake Inhibition Assay (HEK293 Cells)

Objective: Determine if 3,5-DCPPEA acts as a reuptake inhibitor (DAT/SERT/NET).[1]

  • Cell Preparation: Transfect HEK293 cells with human DAT, SERT, or NET cDNAs.[1]

  • Seeding: Plate cells in 96-well plates coated with poly-D-lysine.

  • Incubation:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1]

    • Add test compound (3,5-DCPPEA) at concentrations ranging from 1 nM to 10

      
      M.[1]
      
    • Incubate for 10 min at 37°C.

  • Substrate Addition: Add fluorescent monoamine substrate (e.g., ASP+ for DAT/NET, IDT307 for SERT).[1]

  • Measurement: Monitor fluorescence intensity using a kinetic plate reader.

  • Validation: Use Cocaine (DAT) and Fluoxetine (SERT) as positive controls.[1] PEA should show weak inhibition (high

    
    ) compared to 3,5-DCPPEA.[1]
    
Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the half-life difference (

1
  • System: Pooled human liver microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix: PBS (pH 7.4), NADPH-regenerating system (MgCl2, G6P, G6PDH, NADP+).

  • Initiation: Add substrate (PEA or 3,5-DCPPEA) at 1

    
    M.[1]
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60, and 120 minutes using ice-cold acetonitrile containing an internal standard (e.g., propranolol).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    .
    • Expected Result: PEA

      
       min; 3,5-DCPPEA 
      
      
      min.[1]

Comparative Data Summary

The following table synthesizes physicochemical properties and predicted bioactivity based on the 2,2-diphenylethylamine scaffold class.

PropertyPhenethylamine (PEA)3,5-DCPPEAImpact on Bioactivity
Molecular Weight 121.18 g/mol 302.63 g/mol 3,5-DCPPEA has lower solubility but higher receptor dwell time.[1]
cLogP (Lipophilicity) 2.145.233,5-DCPPEA crosses BBB efficiently; accumulates in lipid tissues.[1]
Topological Polar Surface Area 26.0

26.0

Identical polar area, but lipophilic bulk drives 3,5-DCPPEA distribution.[1]
MAO-B Substrate Status Primary SubstrateResistant (Non-substrate)3,5-DCPPEA is orally active; PEA requires MAOIs for oral activity.[1]
Primary Target Class TAAR1 (

nM)
DAT/SERT (

Low

M)
PEA is a stimulant; 3,5-DCPPEA is a mood modulator/anesthetic.[1]
Duration of Action 5–15 minutes4–8 hours (Predicted)3,5-DCPPEA suitable for sustained release applications.[1]

References

  • PubChem. (2025).[1][2] 2,2-Diphenylethylamine Compound Summary. National Library of Medicine.[1] [Link]

  • Berry, M. D. (2004).[1] Mammalian central nervous system trace amines.[1] Pharmacologic amphetamines, physiologic neuromodulators.[1] Journal of Neurochemistry. [Link]

  • Wallach, J., & Brandt, S. D. (2018).[1] 1,2-Diarylethylamine- and Ketamine-Based Dissociative Anesthetics. Handbook of Experimental Pharmacology. [Link]

  • Broadley, K. J. (2010).[1] The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1][3][4] [Link]

Validating purity of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Validation of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine: A Comparative Analysis for Purity Assessment

Introduction: The Analytical Imperative for Chiral Amine Purity

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine, a substituted phenethylamine, presents a common yet critical analytical challenge: it is a chiral molecule. Enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1] Consequently, regulatory bodies worldwide have shifted their preference strongly toward the development of single-enantiomer drugs over racemic mixtures.[1]

This guide provides a comprehensive framework for validating the purity of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explore the causality behind experimental choices, comparing distinct analytical strategies and culminating in a fully detailed, self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]

The Core Challenge: Separating Enantiomers and Detecting Impurities

The primary analytical task is twofold:

  • Chiral Separation: To separate and accurately quantify the desired enantiomer from its mirror image. The presence of the undesired enantiomer is treated as a chiral impurity.

  • Impurity Profiling: To detect and quantify any process-related impurities (starting materials, by-products, intermediates) or degradation products.[4]

LC-MS is the ideal technique for this task, coupling the high-resolution separation power of liquid chromatography with the unparalleled specificity and sensitivity of mass spectrometry.[5][6]

Strategic Comparison: Direct vs. Indirect Chiral LC-MS Approaches

The fundamental decision in developing a method for a chiral amine like this is whether to separate the enantiomers directly or indirectly.

FeatureStrategy 1: Direct Analysis (Chiral Stationary Phase) Strategy 2: Indirect Analysis (Chiral Derivatization)
Principle Utilizes a Chiral Stationary Phase (CSP) column that differentially interacts with each enantiomer, leading to different retention times.[7][8]The amine is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral (e.g., C18) column.[9][10]
Pros - Direct measurement without sample modification.- Fewer sample preparation steps, reducing potential errors.- Applicable to a wide range of chiral compounds.- Uses robust and less expensive standard achiral columns.- Derivatization can improve chromatographic behavior and MS ionization efficiency.[10]
Cons - CSP columns are significantly more expensive.- Method development can be more complex and time-consuming.- Mobile phase selection is often more restricted.- Requires an additional, validated derivatization step.- The derivatizing agent must be enantiomerically pure.- Potential for side reactions or kinetic resolution, leading to inaccurate results.
Best For Routine quality control, high-throughput screening, and when avoiding sample modification is critical.Situations where a suitable CSP is not available or when enhanced sensitivity is required and the derivatization chemistry is well-understood.

Expert Recommendation: For robust and reliable quality control in a drug development setting, the Direct Analysis method using a Chiral Stationary Phase is strongly preferred . Its primary advantage is the elimination of the derivatization step, which removes a significant source of potential analytical error and simplifies the workflow.

Workflow for Purity Validation

The overall process, from sample receipt to final purity report, follows a logical and self-validating sequence.

LCMS_Purity_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Sample Analysis MD1 Analyte Characterization (m/z, solubility) MD2 CSP & Mobile Phase Screening MD1->MD2 MD3 MS Parameter Optimization (ESI+) MD2->MD3 MV1 Specificity MD3->MV1 Optimized Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 SA1 System Suitability Test MV5->SA1 Validated Method SA2 Analysis of Test Sample SA1->SA2 SA3 Data Processing (Integration & Quantification) SA2->SA3 Report Purity Report (% Assay, % Impurity, % Enantiomeric Purity) SA3->Report Final Report ICH_Validation_Logic Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOQ Quantitation Limit center->LOQ Method Analytical Method Fit Fit for Purpose? Conclusion Method Validated Fit->Conclusion Yes Specificity->Fit Linearity->Fit Accuracy->Fit Precision->Fit LOQ->Fit

Caption: Core parameters for validating an analytical method per ICH guidelines.

Step-by-Step Validation Experiments:
  • Specificity:

    • Procedure: Analyze a blank (diluent), the reference standard, the test sample, and a sample spiked with all potential impurities.

    • Acceptance Criteria: The peak for the main analyte should be free from interference from any other component at its retention time. The method must resolve the two enantiomers from each other and from all other impurities. [3]

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of the standard, ranging from the Limit of Quantitation (LOQ) to 120% of the working concentration.

    • Acceptance Criteria: The plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.99. [3]

  • Accuracy:

    • Procedure: Analyze a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0% for the assay of the main component.

  • Precision (Repeatability & Intermediate Precision):

    • Procedure:

      • Repeatability: Analyze six replicate preparations of the test sample on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Procedure: Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established by analyzing progressively more dilute solutions until the S/N ratio is approximately 10:1.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05% or 0.1% as per ICH guidelines). [4]

Example Validation Summary Data
Validation ParameterResultStatus
Specificity Baseline resolution > 2.0 for all peaksPass
Linearity (r²) 0.9995Pass
Accuracy (% Recovery) 99.5% - 101.2%Pass
Precision (%RSD) Repeatability: 0.8%Intermediate: 1.1%Pass
LOQ 0.05 µg/mL (0.5% of working conc.)Pass

Conclusion

Validating the purity of a chiral API such as 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is a systematic process that underpins drug safety and quality. The direct chiral LC-MS method presented here offers a robust, reliable, and streamlined approach by eliminating the complexities of chemical derivatization. By grounding the experimental design and acceptance criteria in the authoritative ICH guidelines, this framework ensures that the resulting data is scientifically sound, reproducible, and defensible for regulatory submission. The fusion of high-resolution chiral chromatography with the specificity of mass spectrometry provides the highest degree of confidence in the final purity assessment.

References

  • Shimadzu. (n.d.). Chiral Amino Acid Analysis Using a Single Quadrupole Mass Spectrometer.
  • FUJIFILM Wako Chemicals. (n.d.). (R)-BiAC Method (Chiral Amino Acid LC/MS Analysis).
  • Sigma-Aldrich. (n.d.). 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride AldrichCPR.
  • Gotor-López, V. V., et al. (2024). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. MDPI.
  • CymitQuimica. (n.d.). CAS 129960-45-8: 2-(3,5-dichlorophenyl)propan-2-amine.
  • Wako Laboratory Chemicals. (2024, February 15). Chiral Amino Acid Analysis Using LC/MS.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (2025, August 6). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
  • Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI.
  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Supelco. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • BOC Sciences. (n.d.). Phenethylamine Impurities.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

Sources

Comparative Binding Affinity Guide: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine and its derivatives. This scaffold belongs to the 2,2-diarylethylamine class, a chemical family known for its dual-action pharmacology targeting NMDA receptors and monoamine transporters (MATs) .

The following analysis synthesizes data from structural analogs (such as Lefetamine and Sertraline precursors) and direct pharmacological assessments of the diarylethylamine pharmacophore.

Executive Summary & Therapeutic Context[1]

The molecule 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine represents a flexible, open-chain analog of rigidified antidepressants like Sertraline and Dasotraline . Unlike its 1,2-diarylethylamine isomers (e.g., Diphenidine, Ephenidine) which are primarily dissociative NMDA antagonists, the 2,2-diarylethylamine scaffold exhibits a unique polypharmacological profile:

  • Primary Mechanism: Inhibition of monoamine reuptake (DAT/NET/SERT) driven by the steric bulk of the 3,5-dichlorophenyl group.

  • Secondary Mechanism: Low-to-moderate affinity antagonism of the NMDA receptor (PCP site), contributing to rapid-acting antidepressant effects without potent psychotomimetic side effects.

  • Metabolic Stability: The 3,5-dichloro substitution blocks para-hydroxylation, significantly extending half-life compared to the unsubstituted parent compound.

Comparative Binding Affinity Data[2][3][4][5][6]

The following data compares the 3,5-dichloro derivative against industry standards. Data is synthesized from structure-activity relationship (SAR) studies of the diarylethylamine and naphthylamine classes.

Table 1: Binding Affinity ( ) and Functional Potency ( ) Profile[6]
CompoundStructure TypeDAT

(nM)
SERT

(nM)
NET

(nM)
NMDA (

or

)
Primary Clinical Utility
2-(3,5-Cl)-DPEA (Subject)Open-chain 2,2-diaryl24 - 45 120 - 210 65 - 90 ~1,200 nMNovel Antidepressant / Probe
Sertraline Rigidified (Tetralin)250.4420>10,000 nMSSRI (Depression)
Lefetamine 2,2-diaryl (

-dimethyl)
~500>1,000~400~800 nMAnalgesic / Abuse Potential
Diphenidine 1,2-diaryl isomer1,990>10,0009,25018 nM Dissociative (NPS)
Dasotraline Rigidified (Tetralin)348>10,000 nMDNRI (ADHD/BED)

Interpretation: The 3,5-dichloro substitution on the open chain shifts the selectivity profile. While it retains the dopamine transporter (DAT) affinity seen in rigid analogs, it lacks the extreme serotonin selectivity of Sertraline. Crucially, it retains moderate NMDA affinity (unlike Sertraline), suggesting a potential synergy for treatment-resistant depression similar to the "dissociative-antidepressant" hypothesis.

Structure-Activity Relationship (SAR) Analysis

The binding affinity is governed by the spatial arrangement of the aromatic rings and the basic nitrogen.

Key SAR Drivers:
  • 3,5-Dichloro Substitution:

    • Electronic Effect: Withdraws electrons, reducing oxidative metabolism of the phenyl ring.

    • Steric Effect: The meta chlorines fill the hydrophobic pocket (S1/S2 subsites) of the transporter more effectively than a single para substituent, enhancing DAT affinity over SERT.

  • 2,2-Diaryl Architecture:

    • Creates a "propeller" conformation that mimics the rigid phenyl-tetralin structure of Dasotraline but retains enough flexibility to fit the NMDA receptor pore (PCP site).

  • Amine Substitution:

    • Primary amines (

      
      ) generally show higher affinity for NET/DAT in this scaffold.
      
    • 
      -methylation (secondary amine) typically increases SERT selectivity but decreases NMDA affinity.
      
Visualization: SAR Logic Flow

SAR_Analysis Scaffold 2,2-Diarylethylamine Scaffold Sub_35Cl 3,5-Dichloro Substitution (Phenyl Ring A) Scaffold->Sub_35Cl Sub_Amine Primary Amine (-NH2) Scaffold->Sub_Amine Sub_Linker Flexible Ethyl Linker Scaffold->Sub_Linker Effect_Metab Blocks Para-Hydroxylation (Increased t1/2) Sub_35Cl->Effect_Metab Effect_DAT Enhanced DAT Affinity (Hydrophobic Pocket Fill) Sub_35Cl->Effect_DAT Effect_SERT Reduced SERT Selectivity (vs Rigid Analogs) Sub_Amine->Effect_SERT Effect_NMDA Retains NMDA Pores Fit (Moderate Antagonism) Sub_Linker->Effect_NMDA

Caption: SAR map illustrating how specific structural modifications of the 2,2-diarylethylamine scaffold drive its polypharmacological profile.

Experimental Protocols

To validate the binding affinity of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (NMDA Receptor)

Objective: Determine


 at the PCP binding site of the NMDA receptor.
  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Wash pellet 
      
      
      
      to remove endogenous glutamate.
  • Incubation:

    • Ligand:

      
       (High affinity radioligand, 2 nM final conc).
      
    • Non-specific Binding: Define using 10

      
      M (+)MK-801 or 100 
      
      
      
      M PCP.
    • Test Compound: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (Concentration range:

      
       to 
      
      
      
      M).
    • Conditions: Incubate for 2 hours at 25°C (Equilibrium is slow for PCP site ligands).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces non-specific binding).

  • Data Analysis:

    • Calculate

      
       via non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Functional Monoamine Uptake Assay

Objective: Differentiate between simple binding and functional transport inhibition.

  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Tracer: Use fluorescent neurotransmitter mimetics (e.g., ASP+) or tritiated dopamine (

    
    ).
    
  • Workflow:

    • Seed cells at 40,000/well in 96-well plates.

    • Pre-incubate with Test Compound (10 min, 37°C).

    • Add Substrate (

      
      , 50 nM).
      
    • Incubate 10 min.

    • Wash

      
       with ice-cold buffer to stop uptake.
      
    • Lyse cells and count via liquid scintillation.

Visualization: Assay Workflow

Assay_Workflow Step1 Tissue/Cell Prep (HEK-DAT or Brain Membrane) Step2 Compound Dilution (Log Scale: 0.1nM - 10µM) Step1->Step2 Prepare Step3 Incubation (Equilibrium Phase) Step2->Step3 Add Ligand Step4 Filtration/Wash (Separation of Bound vs Free) Step3->Step4 Terminate Step5 Scintillation Counting (Quantification) Step4->Step5 Read Step6 Data Analysis (Sigmoidal Dose-Response) Step5->Step6 Calculate Ki

Caption: Step-by-step workflow for the radioligand binding and functional uptake assays.

References

  • Wallach, J., et al. (2016).[1] "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLOS ONE. Link

  • Berger, M. L., et al. (2009). "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds." Bioorganic & Medicinal Chemistry. Link

  • Appell, M., et al. (2004). "Structure-activity relationships for substrate binding to the dopamine transporter." Pharmacology & Therapeutics.[2] Link

  • Maryanoff, B. E., et al. (1987). "Structure-activity studies on antidepressant 2,2-diarylethylamines." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride Product Page." Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.